YX968
Description
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Properties
Molecular Formula |
C45H66N8O5S |
|---|---|
Molecular Weight |
831.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[4-[4-(propylaminocarbamoyl)phenyl]piperazin-1-yl]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H66N8O5S/c1-7-22-47-50-42(56)35-18-20-36(21-19-35)52-26-24-51(25-27-52)23-12-10-8-9-11-13-39(55)49-41(45(4,5)6)44(58)53-29-37(54)28-38(53)43(57)48-31(2)33-14-16-34(17-15-33)40-32(3)46-30-59-40/h14-21,30-31,37-38,41,47,54H,7-13,22-29H2,1-6H3,(H,48,57)(H,49,55)(H,50,56)/t31-,37+,38-,41+/m0/s1 |
InChI Key |
KBTKRNXLECYGBY-NERSTHRASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual HDAC3/8 Degrader YX968: A Technical Overview of its Anti-Cancer Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of YX968, a novel proteolysis-targeting chimera (PROTAC), in cancer cells. This compound functions as a potent and selective dual degrader of histone deacetylase 3 (HDAC3) and histone deacetylase 8 (HDAC8), representing a promising therapeutic strategy in oncology.[1][2][3] This document details the molecular interactions, cellular consequences, and experimental validation of this compound's anti-cancer activity.
Core Mechanism: Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to simultaneously bind to both HDAC3/8 and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of HDAC3 and HDAC8, marking them for degradation by the proteasome.[1] This targeted degradation effectively eliminates both the enzymatic and non-enzymatic scaffolding functions of these proteins.[2][3]
The degradation process is mediated by the Von Hippel-Lindau (VHL) E3 ligase, as confirmed by experiments where the VHL ligand VH032 competed with this compound, thereby inhibiting HDAC3/8 degradation.[1] Furthermore, pretreatment of cells with the proteasome inhibitor MG132 blocked the degradation of HDAC3 and HDAC8, confirming the involvement of the ubiquitin-proteasome system (UPS).[1]
Signaling Pathway of this compound-Mediated Degradation
Caption: this compound facilitates the formation of a ternary complex between HDAC3/8 and the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target proteins, ultimately inducing apoptosis and cell cycle arrest in cancer cells.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key data regarding its degradation efficiency and enzymatic inhibition.
Table 1: Degradation Potency of this compound
| Target | Cell Line | DC50 (nM) | Time (h) |
| HDAC3 | MDA-MB-231 | 1.7 | 8 |
| HDAC8 | MDA-MB-231 | 6.1 | 8 |
DC50: Half-maximal degradation concentration.[5][6]
Table 2: Enzymatic Inhibition by this compound
| Target | IC50 (nM) |
| HDAC1 | 591 |
| HDAC3 | 284 |
IC50: Half-maximal inhibitory concentration.[5]
Cellular Effects in Cancer Models
This compound demonstrates significant anti-proliferative effects across various cancer cell lines. Its primary mechanism of inducing cancer cell death is through the promotion of apoptosis.[1][2][3]
Induction of Apoptosis and Cell Cycle Arrest
Treatment with this compound leads to a dose-dependent activation of caspase-3, a key effector in the apoptotic cascade.[1] A notable increase in cleaved caspase-3 has been observed in MDA-MB-231 cells following this compound treatment.[1] Furthermore, this compound induces a strong G1 cell cycle arrest at a concentration of 1 μM after 24 hours of treatment.[1][4]
Anti-Proliferative Activity
Colony formation assays have demonstrated the high potency of this compound in suppressing the growth of various cancer cell lines, including estrogen receptor-positive breast cancer lines (MCF7, T47D) and triple-negative breast cancer lines (BT549, MDA-MB-468, HCC1806).[5]
Selectivity and Collateral Effects
Unbiased quantitative proteomic studies have confirmed the high selectivity of this compound for HDAC3 and HDAC8.[1][3] These studies, conducted in MDA-MB-231 and MM.1S cells, showed that HDAC3 was among the most significantly downregulated proteins upon this compound treatment.[1]
Interestingly, the degradation of HDAC3 by this compound can also lead to the "collateral degradation" of associated proteins. Proteomic analyses have identified the downregulation of NCOR1, ANKRD11, and ANKRD12, which are known to be part of protein complexes with HDAC3.[1]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for Protein Degradation
Objective: To determine the extent of HDAC3 and HDAC8 degradation upon this compound treatment.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, MDA-MB-231) are seeded and allowed to adhere. Cells are then treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 8 or 14 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HDAC3, HDAC8, and a loading control (e.g., tubulin). Subsequently, the membrane is incubated with a corresponding secondary antibody.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified, and the levels of HDAC3 and HDAC8 are normalized to the loading control.
AlphaLISA for Ternary Complex Formation
Objective: To confirm the formation of the VHL-YX968-HDAC ternary complex.
-
Reagents: Recombinant VHL complex (VHL, elongin B, and C), recombinant HDAC1, HDAC3, or HDAC8, and this compound are used.
-
Assay Principle: The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) technology is used to detect the formation of the ternary complex.
-
Procedure: The assay is performed in a 384-well plate. The VHL complex and the respective HDAC protein are mixed with varying concentrations of this compound.
-
Detection: Donor and acceptor beads, conjugated to antibodies or tags that recognize the components of the complex, are added. If a ternary complex is formed, the beads are brought into proximity, generating a chemiluminescent signal that is measured.
Colony Formation Assay
Objective: To assess the long-term anti-proliferative effect of this compound.
-
Cell Seeding: A low density of cancer cells is seeded in 6-well plates.
-
Treatment: The following day, cells are treated with a range of concentrations of this compound or DMSO.
-
Incubation: Cells are incubated for a period that allows for colony formation (typically 7-14 days), with the medium and treatment being refreshed as needed.
-
Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted either manually or using imaging software.
Experimental Workflow Diagram
Caption: A schematic of the experimental workflow used to elucidate the mechanism of action of this compound in cancer cells.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. By inducing the selective degradation of HDAC3 and HDAC8, it triggers apoptosis and inhibits the proliferation of cancer cells. Its mechanism, which is distinct from traditional pan-HDAC inhibitors, offers a promising avenue for treating various malignancies. The detailed experimental validation provides a robust foundation for its further preclinical and potential clinical development.
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
In-Depth Technical Guide to YX968 PROTAC: A Dual HDAC3 and HDAC8 Degrader
For Researchers, Scientists, and Drug Development Professionals
Core Function and Mechanism of Action
YX968 is a highly potent and selective dual-targeting Proteolysis Targeting Chimera (PROTAC) that orchestrates the degradation of Histone Deacetylase 3 (HDAC3) and Histone Deacetylase 8 (HDAC8).[1][2][3][4] This heterobifunctional molecule functions by simultaneously binding to the target proteins (HDAC3 or HDAC8) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of HDAC3 and HDAC8, marking them for subsequent degradation by the 26S proteasome.[1][2] This targeted protein degradation approach ablates both the enzymatic and non-enzymatic scaffolding functions of HDAC3 and HDAC8, offering a distinct advantage over traditional small molecule inhibitors that only block the catalytic activity.[1][3]
The degradation process is rapid and selective, with this compound demonstrating a significant preference for HDAC3 and HDAC8 over other HDAC isoforms such as HDAC1, HDAC2, HDAC4, HDAC6, and HDAC7.[1][2] Notably, the degradation of HDAC3 and HDAC8 by this compound does not lead to widespread histone hyperacetylation, a common effect of pan-HDAC inhibitors, suggesting a more targeted and potentially less toxic mechanism of action.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its degradation potency and enzymatic inhibition.
| Degradation Potency (DC50) | ||
| Target Protein | Cell Line | DC50 (nM) |
| HDAC3 | MDA-MB-231 | 1.7 (8h treatment)[1][2] |
| HDAC8 | MDA-MB-231 | 6.1 (8h treatment)[1][2] |
| HDAC8 | MDA-MB-231 | 6.8 (treatment time not specified)[5] |
| Enzymatic Inhibition (IC50) | |
| Target Enzyme | IC50 (nM) |
| HDAC1 | 591[1][2] |
| HDAC3 | 284[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's function.
Western Blot Analysis for Protein Degradation
This protocol is designed to assess the extent of HDAC3 and HDAC8 degradation following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., MDA-MB-231, MCF7) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) or DMSO as a vehicle control for a specified duration (e.g., 8, 14, or 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-20% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC3, HDAC8, and a loading control (e.g., GAPDH, β-actin, or α-tubulin) overnight at 4°C. Recommended primary antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates. The optimal seeding density should be determined for each cell line to ensure the formation of distinct colonies.
-
-
Treatment:
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO.
-
-
Incubation:
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium should be changed every 3-4 days.
-
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
-
Quantitative Proteomics (TMT-based)
This protocol provides a global view of protein expression changes induced by this compound.
-
Sample Preparation:
-
Treat cells (e.g., MDA-MB-231) with this compound (e.g., 100 nM) or DMSO for a short duration (e.g., 2 hours) to enrich for direct targets.[1]
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
-
Protein Digestion and TMT Labeling:
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with Tandem Mass Tag (TMT) reagents according to the manufacturer's instructions.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by LC-MS/MS using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Visualizations
Mechanism of Action of this compound PROTAC
Caption: Mechanism of this compound-mediated degradation of HDAC3 and HDAC8.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing the biological effects of this compound.
Downstream Effects of HDAC3/8 Degradation by this compound
Caption: Key cellular consequences of this compound-induced HDAC3/8 degradation.
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
YX968: A Technical Whitepaper on the First-in-Class Dual Degrader of HDAC3 and HDAC8
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX968 is a novel heterobifunctional molecule representing a significant advancement in the field of targeted protein degradation. As a potent and selective proteolysis-targeting chimera (PROTAC), this compound is the first-in-class dual degrader of histone deacetylase 3 (HDAC3) and histone deacetylase 8 (HDAC8).[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization. The information presented herein is intended to enable researchers and drug development professionals to effectively utilize this compound as a chemical probe to investigate the distinct biological roles of HDAC3 and HDAC8 and to explore its therapeutic potential in oncology and other diseases.
Introduction
Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is implicated in numerous diseases, including cancer.[1] Traditional HDAC inhibitors often lack isoform selectivity, leading to off-target effects.[1] Furthermore, some functions of HDACs are independent of their catalytic activity and cannot be addressed by inhibitors.[1] The development of PROTACs, which induce the degradation of target proteins through the ubiquitin-proteasome system, offers a promising alternative.[1]
This compound was developed as a highly potent and selective dual degrader of HDAC3 and HDAC8.[1] It was designed by conjugating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a warhead that binds to HDAC3 and HDAC8.[1] This dual degradation capability allows for the simultaneous removal of two key class I HDACs, providing a unique tool to study their combined biological functions.[1]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. It forms a ternary complex between the VHL E3 ligase and either HDAC3 or HDAC8.[1] This proximity induces the polyubiquitination of the HDAC protein, marking it for degradation by the 26S proteasome.[1] This process effectively eliminates both the enzymatic and non-enzymatic scaffolding functions of HDAC3 and HDAC8.[1]
Quantitative Performance Data
This compound demonstrates high potency and selectivity for the degradation of HDAC3 and HDAC8. The following tables summarize the key quantitative data for this compound.
Table 1: Degradation Performance of this compound
| Target | Cell Line | DC50 (nM) | Treatment Time (h) |
| HDAC3 | MDA-MB-231 | 1.7 | 8 |
| HDAC8 | MDA-MB-231 | 6.1 | 8 |
DC50: Half-maximal degradation concentration.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 591 |
| HDAC3 | 284 |
IC50: Half-maximal inhibitory concentration.
Table 3: Selectivity Profile of this compound
| HDAC Isoform | Degradation Observed |
| HDAC1 | No |
| HDAC2 | No |
| HDAC3 | Yes |
| HDAC4 | No |
| HDAC6 | No |
| HDAC7 | No |
| HDAC8 | Yes |
As determined by Western Blot and quantitative proteomics in MDA-MB-231 and MM.1S cells.[1]
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Western Blotting for Protein Degradation
This protocol is used to assess the degradation of target proteins following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 8 or 14 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by heating. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for HDAC3, HDAC8, and a loading control (e.g., α-tubulin) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.[1]
In Vitro HDAC Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HDACs.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the purified recombinant HDAC enzyme (e.g., HDAC1, HDAC3), the acetylated substrate, and the diluted this compound.
-
Incubation: Incubate the reaction mixture at 37°C for the recommended time.
-
Developer Addition: Stop the reaction and measure the deacetylase activity by adding a developer reagent that produces a fluorescent or colorimetric signal.
-
Signal Measurement: Read the signal on a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Quantitative Proteomics for Selectivity Profiling
This unbiased approach identifies and quantifies changes in the cellular proteome upon treatment with this compound to assess its selectivity.
Protocol:
-
Sample Preparation: Treat MDA-MB-231 cells with 100 nM this compound or DMSO for a short duration (e.g., 2 hours) to minimize indirect effects on protein expression.[1]
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a different isobaric Tandem Mass Tag (TMT) reagent.
-
Fractionation and LC-MS/MS: Combine the labeled peptide samples and fractionate them using liquid chromatography. Analyze the fractions by tandem mass spectrometry (MS/MS).
-
Data Analysis: Process the raw MS/MS data using a proteomics software suite to identify and quantify proteins. The relative abundance of each protein across the different treatment conditions is determined from the intensities of the TMT reporter ions.[1]
Cell Viability and Colony Formation Assays
These assays evaluate the anti-proliferative effects of this compound on cancer cells.
Protocol for Colony Formation Assay:
-
Cell Seeding: Seed a low number of cancer cells (e.g., MCF7, MDA-MB-231) in 6-well plates.[1]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or DMSO.
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies in each well to determine the effect of this compound on cell proliferation.[1]
Biological Effects of this compound
The dual degradation of HDAC3 and HDAC8 by this compound leads to significant anti-cancer effects in vitro.
-
Induction of Apoptosis: this compound treatment leads to the cleavage and activation of caspase-3, a key executioner of apoptosis, in a dose-dependent manner in cancer cell lines such as MDA-MB-231.[1]
-
Cell Cycle Arrest: At higher concentrations (e.g., 1 µM), this compound induces a strong G1 phase arrest in the cell cycle.[1]
-
Suppression of Cancer Cell Growth: this compound demonstrates high potency in suppressing the growth of various breast and lung cancer cell lines in colony formation assays.[1]
Importantly, the degradation of HDAC3 and HDAC8 by this compound does not lead to widespread histone hyperacetylation or significant perturbations of the transcriptome.[1] This suggests that histone hyperacetylation is a primary driver for altering gene expression by traditional HDAC inhibitors.[1]
Conclusion
This compound is a potent, selective, and first-in-class dual degrader of HDAC3 and HDAC8.[1] Its unique mechanism of action and well-characterized biological effects make it an invaluable tool for the scientific community. This compound can be utilized to dissect the complex and overlapping functions of HDAC3 and HDAC8 in both normal physiology and disease states. Furthermore, its potent anti-cancer activity provides a strong rationale for its further investigation as a potential therapeutic agent.[1] This guide provides the foundational data and methodologies to facilitate the use of this compound in future research and drug development endeavors.
References
Unveiling the Biological Tapestry of HDAC3/8: A Technical Guide to the Dual Degrader YX968
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases (HDACs) are crucial epigenetic regulators, and their dysregulation is a hallmark of various cancers. While traditional HDAC inhibitors have shown therapeutic promise, their lack of isoform selectivity and inability to target non-enzymatic functions have limited their efficacy. YX968, a novel proteolysis-targeting chimera (PROTAC), offers a paradigm shift by selectively inducing the degradation of HDAC3 and HDAC8. This technical guide provides an in-depth exploration of the biological functions of HDAC3 and HDAC8 targeted by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to this compound: A Dual HDAC3/8 Degrader
This compound is a heterobifunctional molecule designed to simultaneously engage HDAC3 and HDAC8 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of these two enzymes.[1][2][3] This targeted protein degradation approach offers several advantages over classical inhibition, including enhanced selectivity and the ability to eliminate both the enzymatic and non-enzymatic scaffolding functions of the target proteins.[1][2] this compound was developed through the conjugation of an optimized HDAC inhibitor warhead with a ligand for the von Hippel-Lindau (VHL) E3 ligase via a chemical linker.[1]
Quantitative Profile of this compound
The potency and selectivity of this compound have been rigorously characterized through various in vitro studies. The following tables summarize the key quantitative data.
Table 1: Degradation and Inhibitory Potency of this compound
| Target | DC50 (nM) | IC50 (nM) | Cell Line | Treatment Time |
| HDAC3 | 1.7[1][4][5] | 284[1][4] | MDA-MB-231 | 8 hours |
| HDAC8 | 6.1[1][4][5] | - | MDA-MB-231 | 8 hours |
| HDAC1 | - | 591[1][4] | - | - |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Sensitivity to this compound (at 125 nM) |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | Highly Sensitive[1][4] |
| T47D | Estrogen Receptor-Positive Breast Cancer | Highly Sensitive[1] |
| BT549 | Triple-Negative Breast Cancer (TNBC) | Highly Sensitive[1][4] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Highly Sensitive[1][4] |
| HCC1806 | Triple-Negative Breast Cancer (TNBC) | Highly Sensitive[1][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Less Sensitive (effective at sub-μM)[1] |
| A549 | Non-Small Cell Lung Cancer | Similar to MDA-MB-231[1] |
| H1299 | Non-Small Cell Lung Cancer | Resistant[1] |
Core Biological Functions Targeted by this compound
By inducing the degradation of HDAC3 and HDAC8, this compound modulates several critical cellular processes, primarily leading to anti-tumor effects.
Induction of Apoptosis
A key mechanism of this compound-mediated cancer cell death is the induction of apoptosis.[1][2][3] Treatment with this compound leads to a dose-dependent activation of Caspase-3 (CASP3), a critical executioner caspase in the apoptotic cascade.[1] This activation is observed at concentrations as low as 63 nM.[1] The induction of apoptosis appears to be a major contributor to the anti-proliferative effects of this compound.[1]
Cell Cycle Arrest
At higher concentrations (1 µM), this compound induces a strong G1 cell cycle arrest in cancer cells.[1] This effect is associated with the accumulation of the cyclin-dependent kinase inhibitor p21.[1] However, at lower concentrations that are still effective for HDAC3/8 degradation (0.1 µM), this compound does not significantly perturb the cell cycle, suggesting that the G1 arrest may be linked to the inhibition of other HDACs, such as HDAC1/2, which occurs at higher concentrations.[1]
Signaling Pathways Modulated by HDAC3 and HDAC8 Degradation
The degradation of HDAC3 and HDAC8 by this compound impacts several signaling pathways implicated in cancer development and progression.
The Ubiquitin-Proteasome System (UPS) Pathway
This compound functions as a PROTAC, hijacking the cell's natural protein disposal machinery. It facilitates the formation of a ternary complex between HDAC3/8 and the VHL E3 ubiquitin ligase, leading to the polyubiquitination of HDAC3 and HDAC8 and their subsequent degradation by the 26S proteasome.
Apoptosis Signaling Pathway
The induction of apoptosis by this compound involves the activation of the caspase cascade. The degradation of HDAC3/8 likely alters the expression or activity of pro- and anti-apoptotic proteins, tipping the balance towards programmed cell death.
Cell Cycle Regulation Pathway
At higher concentrations, this compound impacts the cell cycle machinery, leading to G1 arrest. This is mediated by the upregulation of p21, a key inhibitor of cyclin-dependent kinases that drive cell cycle progression.
Detailed Experimental Protocols
Western Blot Analysis for Protein Degradation and Apoptosis Markers
Objective: To determine the levels of HDAC3, HDAC8, and cleaved Caspase-3 in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC3, anti-HDAC8, anti-cleaved Caspase-3, anti-GAPDH or anti-β-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 8, 14, or 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Colony Formation Assay
Objective: To assess the long-term proliferative capacity of cancer cells after treatment with this compound.
Materials:
-
Cell culture medium
-
6-well plates
-
This compound
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Allow cells to attach overnight, then treat with various concentrations of this compound or DMSO.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
References
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Whitepaper: Elucidating the Scaffolding Function of HDAC3 Using the PROTAC Degrader YX968
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 3 (HDAC3) is a critical epigenetic regulator with both well-established enzymatic (deacetylase) and non-enzymatic scaffolding functions. Traditional small-molecule inhibitors effectively block its catalytic activity but are unable to probe its crucial role as a structural component within large co-repressor complexes. This limitation has obscured a full understanding of HDAC3's biological functions. This guide details the use of YX968, a potent and selective Proteolysis-Targeting Chimera (PROTAC), which induces the targeted degradation of HDAC3. By eliminating the entire protein, this compound abolishes both its enzymatic and scaffolding activities, providing an advanced chemical tool to investigate the comprehensive functions of HDAC3 in cellular processes and disease.
Introduction: The Dual Roles of HDAC3
HDAC3 is a class I histone deacetylase that plays a pivotal role in the transcriptional regulation of genes involved in numerous physiological processes, including metabolism, development, and inflammation.[1][2] Its function extends beyond its catalytic activity; HDAC3 also serves as an essential scaffold protein.
Deacetylase-Independent Scaffolding Function
The enzymatic activity of HDAC3 is critically dependent on its incorporation into multi-subunit co-repressor complexes, primarily the Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator of Retinoic acid and Thyroid hormone receptor (SMRT) complexes.[1][3] Within these complexes, HDAC3's structural role is indispensable. Studies using deacetylase-dead mutants of HDAC3 have revealed that its scaffolding function is essential for processes such as cardiac development and the repression of certain lipogenic genes, independent of its ability to remove acetyl groups.[4][5][6]
The stability and activation of the HDAC3-SMRT/NCoR complex are uniquely mediated by an inositol tetraphosphate molecule, Ins(1,4,5,6)P₄ (IP4).[1][7][8] This molecule acts as an "intermolecular glue," cementing the interaction between HDAC3 and the Deacetylase-Activating Domain (DAD) of the co-repressor, a prerequisite for enzymatic activity.[3][9] This structural reliance underscores the importance of HDAC3's scaffolding role.
Limitations of Traditional Inhibitors
Conventional HDAC inhibitors are designed to target the enzyme's active site, effectively blocking its deacetylase function. However, they leave the protein scaffold intact. This means they cannot be used to study the biological consequences of the physical presence of HDAC3 within its protein complexes. To overcome this, a different approach is needed—one that eliminates the protein entirely.
This compound: A PROTAC Degrader Targeting HDAC3
This compound is a novel heterobifunctional molecule known as a PROTAC. It is designed to selectively induce the degradation of HDAC3 and the closely related isoform HDAC8.[10][11] It functions by simultaneously binding to the target protein (HDAC3) and an E3 ubiquitin ligase (VHL), bringing them into close proximity. This induced proximity triggers the ubiquitination of HDAC3, marking it for destruction by the cell's proteasome.[10][12] This mechanism effectively abolishes both the enzymatic and the non-enzymatic scaffolding functions of the target protein.[13][14]
Quantitative Profile of this compound
This compound is distinguished by its high potency in inducing protein degradation at concentrations significantly lower than those required for enzymatic inhibition. This wide therapeutic window allows for the study of protein loss without the confounding off-target effects of broad HDAC inhibition.[10]
| Parameter | Target | Value | Cell Line / Conditions | Reference |
| Degradation (DC₅₀) | HDAC3 | 1.7 nM | MDA-MB-231 cells, 8h | [10][12] |
| HDAC8 | 6.1 nM | MDA-MB-231 cells, 8h | [10][12] | |
| Enzymatic Inhibition (IC₅₀) | HDAC3 | 284 nM | In vitro assay | [12] |
| HDAC1 | 591 nM | In vitro assay | [12] | |
| Antiproliferative Activity (IC₅₀) | Dual HDAC3/8 Degradation | ~0.67 µM | OVCAR3 cells | [15] |
| Dual HDAC3/8 Degradation | 2.5 µM | COV318 cells | [15] |
Proteomic Impact of HDAC3 Degradation
Unbiased quantitative proteomics has confirmed the high selectivity of this compound.[10] In multiple myeloma (MM.1S) cells treated with 50 nM this compound for 3 hours, HDAC3 was the most significantly downregulated protein.[10] Notably, the analysis also revealed the downregulation of NCOR1, a key component of the co-repressor complex, suggesting that the degradation of the HDAC3 scaffold can lead to the destabilization of its binding partners.[10]
Visualizing Key Pathways and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved in HDAC3 function and its investigation using this compound.
Caption: The HDAC3-SMRT/NCoR co-repressor complex architecture.
Caption: this compound induces HDAC3 degradation via the ubiquitin-proteasome system.
Caption: Workflow for dissecting HDAC3 functions using this compound.
Key Experimental Protocols
The following protocols provide a framework for utilizing this compound to investigate the scaffolding function of HDAC3.
Protocol: Western Blot for HDAC3 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 8, 14, or 24 hours).[14]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against HDAC3 overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Calculate the DC₅₀ value, which is the concentration of this compound that results in 50% degradation of the target protein.
Protocol: Label-Free Quantitative Proteomics
-
Sample Preparation: Treat cells (e.g., MM.1S) with this compound (e.g., 50 nM) or DMSO for the desired time (e.g., 3 hours).[10] Harvest cells and prepare protein lysates as described above.
-
Protein Digestion: Perform in-solution or in-gel digestion of proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography. A data-independent acquisition method like diaPASEF can be used for comprehensive quantification.[10]
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Spectronaut). Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment compared to the vehicle control.
-
Interpretation: Focus on the abundance changes of HDAC3 and known members of the SMRT/NCoR complex (e.g., NCOR1, TBL1X) to assess the impact on the scaffold's integrity.
Protocol: Caspase-3 Activity Assay for Apoptosis
-
Cell Treatment: Seed cells in a 96-well plate and treat with increasing concentrations of this compound (e.g., 100 nM to 5 µM) for 24-48 hours.[16]
-
Assay Procedure: Use a commercially available caspase-3 colorimetric or fluorometric assay kit. Lyse the cells according to the manufacturer's protocol.
-
Measurement: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates and incubate. Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Compare the caspase-3 activity in this compound-treated cells to the vehicle control to determine the dose-dependent induction of apoptosis.[16]
Conclusion
The development of PROTAC degraders like this compound represents a paradigm shift in the study of proteins with dual functions. By inducing the rapid and selective degradation of HDAC3, this compound allows researchers to move beyond simple enzymatic inhibition and probe the essential, non-catalytic scaffolding roles of the protein.[11][13] The observation that this compound treatment can impact the stability of other co-repressor complex members highlights its utility in dissecting the assembly and function of these critical transcriptional regulators.[10] As a highly potent and selective chemical probe, this compound is an invaluable tool for researchers, scientists, and drug developers aiming to fully understand the complex biology of HDAC3 and its therapeutic potential.
References
- 1. Integrative regulation of physiology by histone deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical roles of histone deacetylase 3 in the pathogenesis of solid organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deacetylase-dependent and -independent role of HDAC3 in cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deacetylase-independent function of HDAC3 in transcription and metabolism requires nuclear receptor corepressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deacetylase-dependent and -independent role of HDAC3 in cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of HDAC3 bound to corepressor and inositol tetraphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of HDAC3 bound to co-repressor and inositol tetraphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. GEO Accession viewer [ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
The PROTAC YX968: A Technical Guide to its Apoptosis-Inducing Effects in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX968 is a novel Proteolysis-Targeting Chimera (PROTAC) that functions as a potent and selective dual degrader of Histone Deacetylase 3 (HDAC3) and Histone Deacetylase 8 (HDAC8).[1][2] These enzymes are critical epigenetic regulators, and their dysregulation is implicated in the progression of various cancers, including breast cancer. Unlike traditional small molecule inhibitors that only block the enzymatic activity of their targets, this compound facilitates the complete degradation of HDAC3 and HDAC8 proteins, offering a distinct and potentially more effective therapeutic strategy.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, its efficacy in inducing apoptosis in breast cancer cell lines, and detailed protocols for the key experiments used to characterize its activity.
Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to both an E3 ubiquitin ligase (specifically, the von Hippel-Lindau or VHL E3 ligase) and the target proteins, HDAC3 and HDAC8. This proximity induces the formation of a ternary complex, leading to the ubiquitination of HDAC3 and HDAC8.[1] The ubiquitin-tagged proteins are then recognized and degraded by the cell's natural protein disposal system, the proteasome.[1] The degradation of HDAC3 and HDAC8 disrupts their cellular functions, which are essential for the survival of certain cancer cells, ultimately leading to the activation of the apoptotic cell death pathway.[1] A key event in this compound-induced apoptosis is the dose-dependent activation of caspase-3, a critical executioner caspase.[1]
Caption: Mechanism of action of this compound leading to apoptosis.
Data Presentation
Quantitative Efficacy of this compound
The following tables summarize the key quantitative data regarding the efficacy of this compound in degrading its target proteins and inhibiting their enzymatic function.
| Parameter | Target Protein | Cell Line | Value | Reference |
| DC50 (Degradation) | HDAC3 | MDA-MB-231 | 1.7 nM | [3] |
| HDAC8 | MDA-MB-231 | 6.1 nM | ||
| IC50 (Enzyme Inhibition) | HDAC1 | In vitro | 591 nM | [1] |
| HDAC3 | In vitro | 283 nM | [1] | |
| HDAC8 | In vitro | 740 nM | [1] |
DC50: The concentration of the compound required to degrade 50% of the target protein. IC50: The concentration of the compound required to inhibit 50% of the enzyme's activity.
Efficacy in Breast Cancer Cell Lines
This compound has demonstrated potent anti-proliferative effects across a panel of breast cancer cell lines, as determined by colony formation assays.
| Cell Line | Subtype | Effect of this compound (125 nM) | Reference |
| MCF7 | Estrogen Receptor-Positive | Effective Growth Inhibition | [1] |
| T47D | Estrogen Receptor-Positive | Effective Growth Inhibition | [1] |
| BT549 | Triple-Negative Breast Cancer (TNBC) | Effective Growth Inhibition | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Effective Growth Inhibition | [1] |
| HCC1806 | Triple-Negative Breast Cancer (TNBC) | Effective Growth Inhibition | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Less sensitive, but effectively suppressed | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the effects of this compound are provided below.
Cell Culture
-
Cell Lines: MCF7, T47D, BT549, MDA-MB-468, HCC1806, and MDA-MB-231.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Colony Formation Assay
This assay assesses the long-term proliferative potential of cells following treatment with this compound.
Caption: Workflow for the Colony Formation Assay.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 7-14 days, allowing sufficient time for single cells to proliferate and form visible colonies.
-
Fixation: Gently wash the colonies with Phosphate-Buffered Saline (PBS) and then fix them with a solution of 10% methanol and 10% acetic acid for 15 minutes.
-
Staining: Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as containing >50 cells) in each well.
Western Blot for Cleaved Caspase-3
This technique is used to detect the activation of caspase-3, a key marker of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
Caption: Workflow for Apoptosis Analysis by Flow Cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a promising therapeutic agent that effectively induces apoptosis in a range of breast cancer cell lines through the targeted degradation of HDAC3 and HDAC8. Its novel mechanism of action as a PROTAC offers a distinct advantage over traditional HDAC inhibitors. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound in breast cancer and other malignancies. Further investigation is warranted to determine the precise quantitative effects on apoptosis rates and cell viability across a broader panel of cell lines and to evaluate its efficacy in in vivo models.
References
The Role of YX968 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic modifications are crucial regulators of gene expression and cellular function, with their dysregulation being a hallmark of numerous diseases, including cancer. Histone deacetylases (HDACs) are key epigenetic enzymes that remove acetyl groups from histones and other proteins, generally leading to chromatin compaction and transcriptional repression. The development of specific inhibitors for HDAC isoforms has been challenging due to the conserved nature of their catalytic domains. YX968 has emerged as a novel and potent chemical probe for studying the specific roles of two class I HDACs, HDAC3 and HDAC8. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in epigenetic regulation studies, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound
This compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC).[1][2][3] Unlike traditional enzyme inhibitors that block the catalytic activity of a target protein, PROTACs are designed to eliminate the target protein entirely by hijacking the cell's natural protein degradation machinery. This compound is a highly potent and selective dual degrader of HDAC3 and HDAC8.[1][3][4] This specificity allows for the dissection of the biological functions of HDAC3 and HDAC8, independent of the pan-HDAC inhibitory effects often associated with conventional HDAC inhibitors.[1]
Mechanism of Action
This compound functions by simultaneously binding to both an E3 ubiquitin ligase (the von Hippel-Lindau protein, VHL) and the target proteins, HDAC3 or HDAC8.[1] This proximity induces the formation of a ternary complex, leading to the ubiquitination of HDAC3/8 by the E3 ligase.[1] The polyubiquitinated HDAC3/8 is then recognized and degraded by the 26S proteasome, leading to the selective removal of these proteins from the cell.[1] This degradation is rapid and efficient, occurring at nanomolar concentrations of this compound.[1][3][4] A key feature of this compound is that at concentrations effective for degradation, it does not cause the global histone hyperacetylation that is a common effect of pan-HDAC inhibitors.[1][3]
Quantitative Data
The potency and selectivity of this compound have been characterized across various cancer cell lines. The following tables summarize the key quantitative data for this compound.
Table 1: Degradation Potency (DC50) of this compound
| Cell Line | Target | DC50 (nM) | Treatment Time (h) | Reference |
| MDA-MB-231 | HDAC3 | 1.7 | 8 | [1] |
| MDA-MB-231 | HDAC8 | 6.1 | 8 | [1] |
DC50: The concentration of the compound required to degrade 50% of the target protein.
Table 2: Enzymatic Inhibition (IC50) of this compound
| Target | IC50 (nM) | Reference |
| HDAC1 | 591 | [1] |
| HDAC3 | 284 | [1] |
IC50: The concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 3: Selectivity Profile of this compound
| Non-target Proteins | Effect Observed in MDA-MB-231 cells | Reference |
| HDAC1 | No degradation | [1] |
| HDAC2 | No degradation | [1] |
| HDAC6 | No degradation | [1] |
Cellular Effects of this compound-mediated HDAC3/8 Degradation
The selective degradation of HDAC3 and HDAC8 by this compound induces specific cellular responses, primarily the induction of apoptosis in cancer cells.
Induction of Apoptosis
Treatment of cancer cells with this compound leads to a dose-dependent activation of caspase-3 (CASP3), a key executioner caspase in the apoptotic pathway.[1] This indicates that the degradation of HDAC3 and/or HDAC8 triggers programmed cell death.
Effect on Histone Acetylation
A significant advantage of this compound as a research tool is its ability to degrade HDAC3 and HDAC8 without causing widespread changes in global histone acetylation at concentrations where degradation is potent.[1] For instance, in MDA-MB-231 cells, while HDAC3/8 degradation is observed at low nanomolar concentrations, an increase in histone H3 lysine 27 acetylation (H3K27ac) is only weakly detectable at 63 nM and becomes more pronounced at higher concentrations.[1] This suggests that the primary cellular effects at lower concentrations are due to the loss of HDAC3/8 protein rather than a broad inhibition of deacetylase activity.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and MCF7 (human breast adenocarcinoma) are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays). Allow cells to adhere overnight. Replace the medium with fresh medium containing this compound or DMSO (vehicle control) at the indicated concentrations and for the specified durations.
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against HDAC3, HDAC8, H3K27ac, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Proteomics (TMT-based)
-
Sample Preparation: Treat cells (e.g., MDA-MB-231) with this compound (e.g., 100 nM) or DMSO for a short duration (e.g., 2 hours) to enrich for direct degradation targets. Lyse cells, reduce, alkylate, and digest proteins with trypsin.
-
TMT Labeling: Label the resulting peptides with Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software (e.g., Proteome Discoverer) to identify and quantify proteins. The relative abundance of proteins in this compound-treated samples is compared to DMSO-treated samples to identify downregulated proteins.
Apoptosis Assay (Caspase-3 Cleavage)
-
Cell Treatment: Treat cells (e.g., MDA-MB-231) with increasing concentrations of this compound for a specified period (e.g., 16 hours).
-
Western Blot Analysis: Perform Western blotting as described in section 5.2. Use a primary antibody that specifically detects cleaved (activated) caspase-3. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.
Conclusion
This compound is a powerful and selective chemical probe for studying the roles of HDAC3 and HDAC8 in epigenetic regulation. Its ability to induce potent degradation of these specific HDAC isoforms without causing global histone hyperacetylation at effective concentrations provides a unique advantage over traditional pan-HDAC inhibitors. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to investigate the intricate functions of HDAC3 and HDAC8 in health and disease, and for professionals in drug development exploring targeted protein degradation as a therapeutic strategy.
References
An In-depth Technical Guide to the Discovery and Synthesis of the YX968 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction:
YX968 is a potent and selective dual degrader of histone deacetylase 3 (HDAC3) and histone deacetylase 8 (HDAC8).[1][2][3] It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism, a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their enzymatic activity.[4] This characteristic allows this compound to eliminate both the enzymatic and non-enzymatic scaffolding functions of its target proteins.[4][5] Developed through rational design and structural optimization of previous HDAC degraders, this compound has emerged as a valuable chemical probe for dissecting the biological roles of HDAC3 and HDAC8 and as a potential therapeutic agent, particularly in oncology.[5][6][7] It has demonstrated significant anti-tumor activity in various cancer cell lines by inducing apoptosis and cell cycle arrest.[1][4][8]
Discovery and Synthesis
The discovery of this compound was part of a research effort to develop selective HDAC degraders.[6] It was identified through the structural optimization of a previously reported HDAC3-selective degrader, with modifications leading to a dual-targeting PROTAC.[5][7]
Chemical Structure:
This compound is a PROTAC, which is a heterobifunctional molecule. Its structure consists of three key components[1]:
-
A ligand for the target proteins (HDAC3/8): This "warhead" is based on a hydrazide moiety.[6][7]
-
A ligand for an E3 ubiquitin ligase: this compound utilizes a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[8]
-
A linker: This component connects the target protein ligand to the E3 ligase ligand.[1]
While detailed, step-by-step synthesis protocols are not publicly available, the synthesis would involve the separate preparation of the three components followed by their chemical conjugation.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][8] The PROTAC molecule acts as a bridge, bringing an HDAC3 or HDAC8 protein into close proximity with the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the HDAC protein. The polyubiquitinated HDAC is then recognized and degraded by the proteasome, leading to its clearance from the cell. This degradation is rapid, with maximum effect observed within four hours of treatment.[8]
Caption: Mechanism of action for this compound-mediated protein degradation.
Quantitative Data Summary
This compound demonstrates high potency and selectivity in degrading its target proteins.
Table 1: Degradation and Inhibition Potency of this compound
| Metric | Target | Potency | Cell Line / Conditions | Reference |
| DC₅₀ | HDAC3 | 1.7 nM | MDA-MB-231 cells, 8h | [1][2][3] |
| DC₅₀ | HDAC8 | 6.1 - 6.8 nM | MDA-MB-231 cells, 8h | [1][2][3] |
| IC₅₀ | HDAC1 | 591 nM | Enzymatic Assay | [2] |
| IC₅₀ | HDAC3 | 284 nM | Enzymatic Assay | [2] |
| DC₅₀ (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. | ||||
| IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that results in 50% inhibition of the enzyme's activity. |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Suppression of cell growth | [8] |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | Suppression of cell growth | [2] |
| T47D | Estrogen Receptor-Positive Breast Cancer | Suppression of cell growth | [2] |
| BT549 | Triple-Negative Breast Cancer | Suppression of cell growth | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Suppression of cell growth | [2] |
| HCC1806 | Triple-Negative Breast Cancer | Suppression of cell growth | [2] |
Signaling and Biological Outcomes
The degradation of HDAC3 and HDAC8 by this compound leads to significant downstream biological effects, most notably the induction of apoptosis (programmed cell death).[4][8] This process is a key component of its anti-tumor activity. Treatment with this compound leads to the cleavage and activation of Caspase-3 (CASP3), a critical executioner caspase in the apoptotic pathway.[1][8] Additionally, this compound can induce a G1 phase cell cycle arrest, further contributing to its anti-proliferative effects.[1][8]
Caption: Downstream signaling effects of this compound leading to apoptosis.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize this compound.
Western Blot for Protein Degradation
-
Objective: To quantify the degradation of HDAC3, HDAC8, and detect apoptosis markers.
-
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or DMSO (vehicle control) for specified time periods (e.g., 2, 4, 8, 16, 24 hours).
-
Lysis: Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein lysate on SDS-PAGE gels.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against HDAC3, HDAC8, cleaved CASP3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Colony Formation Assay
-
Objective: To assess the long-term anti-proliferative effect of this compound.
-
Protocol:
-
Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound, a negative control (this compound-NC), or DMSO.[8]
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
Fixing and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Analysis: Wash away excess stain, air dry the plates, and photograph the colonies. Quantify the results by counting the colonies or by dissolving the stain and measuring the absorbance.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Protocol:
-
Treatment: Treat cells with this compound (e.g., 1 µM) or DMSO for 24 hours.[1]
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases is determined based on PI fluorescence intensity.
-
In Vivo Formulation Preparation
-
Objective: To prepare this compound for administration in animal models.
-
Protocol (Example):
-
Stock Solution: Prepare a 50.0 mg/mL stock solution of this compound in DMSO.
-
Working Solution: To prepare a 1 mL working solution at 5 mg/mL, perform the following steps sequentially:
-
Conclusion
This compound is a highly selective and potent dual degrader of HDAC3 and HDAC8, representing a significant advancement in the field of targeted protein degradation.[4] Its ability to induce apoptosis and suppress cancer cell growth highlights its therapeutic potential.[5][8] The detailed characterization of its mechanism and biological effects provides a solid foundation for further preclinical and clinical investigation. This compound serves as a critical tool for researchers to explore the specific functions of HDAC3 and HDAC8 in health and disease, paving the way for new therapeutic strategies in oncology and beyond.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of YX968 on In Vitro Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX968 is a novel, potent, and selective dual degrader of histone deacetylase 3 (HDAC3) and HDAC8, operating through a proteolysis-targeting chimera (PROTAC) mechanism. This technical guide provides an in-depth overview of the in vitro effects of this compound on cell cycle progression. It details the molecular mechanisms, presents key quantitative data, and offers comprehensive experimental protocols for researchers investigating this compound. This compound has been shown to induce a robust G1 phase cell cycle arrest and promote apoptosis in cancer cell lines, primarily through the induction of the cyclin-dependent kinase inhibitor p21. This document serves as a resource for understanding and replicating pivotal experiments to assess the cellular impact of this compound.
Introduction
Histone deacetylases (HDACs) are crucial epigenetic regulators, and their dysregulation is implicated in various diseases, including cancer. This compound is a PROTAC that selectively targets HDAC3 and HDAC8 for degradation by the ubiquitin-proteasome system.[1] Unlike traditional HDAC inhibitors that block enzymatic activity, this compound eliminates the entire protein, thereby abrogating both catalytic and non-catalytic functions.[2][3] Understanding the downstream consequences of HDAC3 and HDAC8 degradation on cell cycle control is paramount for the development of this compound as a potential therapeutic agent. This guide summarizes the current knowledge of this compound's effect on the cell cycle and provides the necessary technical details for its investigation.
Quantitative Data Summary
The efficacy of this compound in degrading its targets and impacting cell function has been quantified in several key studies. The following tables summarize the critical data points.
Table 1: Potency of this compound in Target Degradation
| Target | DC₅₀ (8 hours) | Cell Line | Reference |
| HDAC3 | 1.7 nM | MDA-MB-231 | [1][2][4] |
| HDAC8 | 6.1 nM | MDA-MB-231 | [1][2] |
DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.
Table 2: Cellular Effects of this compound on Cell Cycle and Viability
| Effect | Concentration | Treatment Duration | Cell Line(s) | Reference |
| Strong G1 Arrest | 1 µM | 24 hours | MDA-MB-231 | [1][4] |
| Negligible Cell Cycle Perturbation | 0.1 µM | 24 hours | MDA-MB-231 | [1] |
| Weak p21 Induction | 250 nM | Not Specified | Not Specified | [1] |
| Weak CASP3 Activation | 63 nM | 16 hours | MDA-MB-231 | [1] |
| Effective Growth Inhibition | 125 nM | Not Specified | MCF7, T47D, BT549, MDA-MB-468, HCC1806 | [2] |
Signaling Pathways and Mechanisms
This compound-mediated degradation of HDAC3 and HDAC8 initiates a signaling cascade that culminates in cell cycle arrest and apoptosis. The primary mechanism involves the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.
This compound Mechanism of Action Leading to G1 Arrest
Caption: this compound induces degradation of HDAC3/8, leading to p21 expression and subsequent G1 cell cycle arrest.
Induction of Apoptosis
In addition to cell cycle arrest, this compound promotes apoptosis, as evidenced by the dose-dependent cleavage and activation of Caspase-3 (CASP3).[1] This suggests that beyond a certain threshold of cellular stress induced by HDAC3/8 degradation, the cell is directed towards programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1 µM and 1 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.
-
Western Blotting for Cell Cycle and Apoptosis Markers
This protocol details the detection of p21 and cleaved Caspase-3 by Western blotting following this compound treatment.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described for the flow cytometry experiment. For apoptosis analysis, treat for 16 hours with a dose range (e.g., 63 nM to 1 µM).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using appropriate software.
-
Clonogenic Growth Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
This compound
-
Cell lines of interest (e.g., MCF7, MDA-MB-231)
-
Complete culture medium
-
Trypsin-EDTA
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest a stock culture of cells and perform a cell count.
-
Seed a low, empirically determined number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number will depend on the cell line's plating efficiency.
-
-
Treatment: Allow cells to adhere overnight, then treat with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for 7-14 days, or until the control wells have colonies of at least 50 cells.
-
Fixation and Staining:
-
Aspirate the medium and wash the wells gently with PBS.
-
Add 1 mL of Crystal Violet Staining Solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Scan or photograph the plates.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Experimental Workflow Visualization
Caption: A generalized workflow for investigating the in vitro effects of this compound on the cell cycle.
Conclusion
This compound is a potent dual degrader of HDAC3 and HDAC8 that effectively induces G1 cell cycle arrest and apoptosis in cancer cells in vitro. The mechanism is primarily driven by the de-repression of the p21 gene, leading to the inhibition of cyclin E/CDK2 complexes. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to study the cellular effects of this compound and further explore its therapeutic potential. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this promising anti-cancer agent.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. Short and Long-Term Effects of the Exposure of Breast Cancer Cell Lines to Different Ratios of Free or Co-Encapsulated Liposomal Paclitaxel and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canady Helios Cold Plasma Induces Non-Thermal (24 °C), Non-Contact Irreversible Electroporation and Selective Tumor Cell Death at Surgical Margins [mdpi.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YX968 in MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of YX968, a potent and selective dual degrader of histone deacetylase 3 (HDAC3) and histone deacetylase 8 (HDAC8), in the context of the triple-negative breast cancer cell line, MDA-MB-231. This compound induces degradation of its target proteins through the ubiquitin-proteasome system, leading to the suppression of cancer cell growth and the induction of apoptosis.[1][2][3]
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that selectively and rapidly degrades HDAC3 and HDAC8.[2][3] This targeted degradation leads to a potent anti-proliferative effect in various cancer cell lines, including MDA-MB-231.[1] The mechanism of action involves the recruitment of the VHL E3 ligase to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] this compound has been shown to induce G1 cell cycle arrest and promote apoptosis, as evidenced by the activation of caspase-3.[1][4]
Data Summary
The following tables summarize the quantitative data regarding the efficacy and activity of this compound in MDA-MB-231 cells.
Table 1: Degradation Efficiency of this compound in MDA-MB-231 Cells
| Target Protein | DC50 (8h treatment) | Reference |
| HDAC3 | 1.7 nM | [5] |
| HDAC8 | 6.1 nM | [1][5] |
Table 2: Anti-proliferative and Apoptotic Effects of this compound on MDA-MB-231 Cells
| Assay | Concentration | Incubation Time | Observed Effect | Reference |
| Colony Formation Assay | Sub-μM | Not Specified | Effective suppression of growth | [1] |
| Cell Cycle Analysis | 1 µM | 24 h | Strong G1 arrest | [1] |
| Caspase-3 Activation | 0.063 - 64 µM | 16 h | Dose-dependent increase in CASP3 cleavage | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effect of this compound on MDA-MB-231 cells.
Protocol 1: Cell Culture and Maintenance
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Colony Formation Assay
-
Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 500-1000 cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
Staining: After the incubation period, wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Wash the plates with water, air dry, and count the number of colonies (containing >50 cells).
Protocol 3: Western Blot Analysis for Protein Degradation and Apoptosis
-
Cell Lysis: Plate MDA-MB-231 cells and treat with desired concentrations of this compound for the indicated times (e.g., 8 hours for degradation, 16 hours for apoptosis). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HDAC3, HDAC8, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed MDA-MB-231 cells and treat with this compound (e.g., 1 µM) or DMSO for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound as an HDAC3/8 PROTAC degrader.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for In Vivo Administration of YX968 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of YX968, a potent and selective dual degrader of histone deacetylase 3 (HDAC3) and HDAC8, in mouse models of triple-negative breast cancer (TNBC). The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of HDAC3 and HDAC8, which are implicated in the progression of various cancers, including TNBC.[1][2][3] In vitro studies have demonstrated that this compound can potently and selectively degrade these enzymes, leading to cell cycle arrest and apoptosis in cancer cell lines.[3] However, this compound exhibits adverse physicochemical and pharmacokinetic properties that can limit its efficacy when administered systemically in its free form.[4] To overcome these limitations, a novel delivery system utilizing extracellular vesicles (EVs) has been developed.
In Vivo Administration Data Summary
The following table summarizes the key parameters for the in vivo administration of this compound in a TNBC mouse model. The data is derived from a study utilizing this compound loaded into extracellular vesicles (EVs) to enhance its in vivo stability and delivery.
| Parameter | Description |
| Drug | This compound |
| Formulation | Extracellular Vesicle (EV) Encapsulated this compound |
| Mouse Strain | NSG (NOD scid gamma) mice |
| Tumor Model | MDA-MB-231 human triple-negative breast cancer cell line xenograft |
| Route of Administration | Intraperitoneal (IP) injection |
| Dosing Schedule | Three times per week |
| Study Duration | Approximately 5 weeks |
| Control Groups | Vehicle control (e.g., PBS), this compound (free drug) |
Experimental Protocols
Preparation of this compound-Loaded Extracellular Vesicles (EVs)
This protocol is based on the microfluidic droplet-based electroporation (µDES) method for loading this compound into EVs.
Materials:
-
This compound
-
Extracellular Vesicles (EVs)
-
Microfluidic droplet-based electroporation (µDES) system
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound. While the precise concentration for loading is not publicly available, a concentration of 1000 nM was used in in vitro experiments and can be a starting point for optimization.
-
Isolate and purify EVs from a suitable cell source.
-
Utilize a µDES system for the electroporation-based loading of this compound into the EVs. This method has been shown to be highly efficient for PROTAC loading.
-
After loading, purify the this compound-loaded EVs from free this compound and other contaminants.
-
Resuspend the purified this compound-loaded EVs in a sterile, biocompatible buffer such as PBS for in vivo administration.
Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Female NSG mice (6-8 weeks old)
-
Matrigel (or other suitable extracellular matrix)
-
Sterile PBS
-
Anesthesia
Procedure:
-
Culture MDA-MB-231 cells under standard conditions.
-
On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-10 days.
-
Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
In Vivo Administration of this compound-Loaded EVs
Materials:
-
This compound-loaded EVs (prepared as in section 3.1)
-
Control solutions (e.g., PBS, free this compound)
-
Sterile syringes and needles
Procedure:
-
On the day of treatment, thaw the prepared this compound-loaded EVs and control solutions.
-
Administer the treatment via intraperitoneal (IP) injection. The exact dosage of this compound within the EVs for in vivo studies is not specified in the available literature and will require optimization.
-
Follow the dosing schedule of three injections per week.
-
Monitor tumor growth and the overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in TNBC
The following diagram illustrates the proposed mechanism of action of this compound. By inducing the degradation of HDAC3 and HDAC8, this compound is expected to lead to the re-expression of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway of this compound in TNBC cells.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the major steps in conducting an in vivo efficacy study of this compound in a mouse model.
Caption: Experimental workflow for this compound in vivo efficacy study.
References
Application Notes and Protocols: Western Blot Analysis of HDAC3 Degradation by YX968
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX968 is a potent and selective dual degrader of Histone Deacetylase 3 (HDAC3) and HDAC8.[1][2][3][4][5] As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by inducing the selective degradation of its target proteins through the ubiquitin-proteasome system.[1][3] Specifically, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to HDAC3, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation offers a powerful tool to study the biological functions of HDAC3 and presents a promising therapeutic strategy in oncology and other diseases where HDAC3 is implicated.[5][6]
These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the degradation of HDAC3 in response to this compound treatment.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound-mediated degradation of HDAC3.
| Parameter | Cell Line | Value | Treatment Time | Reference |
| DC50 | MDA-MB-231 | 1.7 nM | 8 hours | [1][3] |
| DC50 | MDA-MB-231 | 6.1 nM (for HDAC8) | 8 hours | [1][3] |
| Observed Degradation | MCF7 | Potent | 14 hours | [1] |
| Observed Degradation | MM.1S | Topmost down-regulated protein | 3 hours | [1] |
DC50: The concentration of a substance that produces 50% of the maximal degradation of the target protein.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed mechanism of action for this compound and the general workflow for the Western blot analysis.
Caption: Proposed mechanism of this compound-induced HDAC3 degradation.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for specific cell lines.
-
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control for degradation
-
Cell culture plates/flasks
-
-
Procedure:
-
Culture cells (e.g., MDA-MB-231, MCF7) in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a dose-response curve from 0.1 nM to 1000 nM). Also, prepare a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
For mechanism-of-action studies, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 1 µM for 1 hour) before adding this compound.[1]
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for the desired time period (e.g., 4, 8, 14, or 24 hours).[1]
-
Protein Extraction
-
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate.
-
Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein) to new, pre-chilled tubes.
-
Protein Quantification
-
Materials:
-
BCA Protein Assay Kit (or Bradford assay)
-
Spectrophotometer
-
-
Procedure:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-30 µg per lane).
-
Western Blotting
-
Materials:
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (e.g., 4-15% gradient gel)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-HDAC3 antibody
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-α-tubulin)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
-
-
Procedure:
-
Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HDAC3 antibody and the primary loading control antibody (at dilutions recommended by the manufacturer) in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis
-
Densitometry: Use image analysis software to measure the band intensity for HDAC3 and the loading control in each lane.
-
Normalization: Normalize the HDAC3 band intensity to the corresponding loading control band intensity for each sample.
-
Quantification: Express the normalized HDAC3 levels in this compound-treated samples as a percentage of the vehicle-treated control. This will allow for the determination of the extent of HDAC3 degradation. For dose-response experiments, plot the percentage of remaining HDAC3 against the log concentration of this compound to calculate the DC50 value.
Conclusion
Western blot analysis is a fundamental technique to characterize the activity of PROTAC degraders like this compound. By following these detailed protocols, researchers can reliably and quantitatively assess the degradation of HDAC3, providing valuable insights into the efficacy and mechanism of action of this compound. Careful optimization of experimental conditions, particularly antibody concentrations and incubation times, is crucial for obtaining high-quality, reproducible data.
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for YX968, an HDAC3/8 PROTAC Dual Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX968 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) that dually degrades Histone Deacetylase 3 (HDAC3) and Histone Deacetylase 8 (HDAC8).[1][2][3] As a PROTAC, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins, rather than simply inhibiting their enzymatic activity.[1][4] This mechanism allows for the investigation of both the enzymatic and non-enzymatic (e.g., scaffolding) functions of HDAC3 and HDAC8.[4] this compound has demonstrated high potency in suppressing the growth of various cancer cell lines by inducing apoptosis.[1][5] These application notes provide detailed protocols for the preparation of this compound stock solutions for cell culture experiments and outline a general workflow for its application.
Compound Information and Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 831.13 g/mol | [2] |
| Formula | C45H66N8O5S | [2] |
| Appearance | Solid | [2] |
| Purity | >98% (HPLC) | [2] |
| DC50 (HDAC3) | 1.7 nM (in MDA-MB-231 cells, 8h) | [1][2] |
| DC50 (HDAC8) | 6.1 - 6.8 nM (in MDA-MB-231 cells, 8h) | [2][6] |
| IC50 (HDAC1) | 591 nM | [2] |
| IC50 (HDAC3) | 284 nM | [2] |
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to HDAC3/8, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] By simultaneously binding to both the target protein (HDAC3 or HDAC8) and the E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the E3 ligase to tag the HDAC protein with ubiquitin molecules, marking it for degradation by the proteasome.[1] This targeted degradation effectively removes both the enzymatic and scaffolding functions of HDAC3 and HDAC8.
Caption: Mechanism of action of this compound leading to HDAC3/8 degradation.
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is suitable for long-term storage and subsequent dilution into cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance and chemical fume hood
-
Vortex mixer and/or sonicator
Procedure:
-
Safety Precautions: Handle this compound powder in a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7]
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Dissolution: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).[2] Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonication or gentle warming (e.g., 37°C for 10-30 minutes) can be applied to aid dissolution.[6][7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile cryovials.[6]
Storage of Stock Solutions:
-
Store aliquots at -80°C for up to 6 months.[6]
-
For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[6]
-
Before use, allow an aliquot to thaw completely at room temperature for at least 60 minutes and vortex gently before diluting into culture medium.
| Storage Condition | Duration |
| -20°C (Powder) | 12 Months |
| 4°C (Powder) | 6 Months |
| -80°C (in Solvent) | 6 Months |
| -20°C (in Solvent) | 1 Month |
2. Preparation of Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes and pipettes
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound to be used in your experiment based on literature values or dose-response curves (e.g., DC50 values are in the low nanomolar range).[1][2]
-
Serial Dilutions (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the high-concentration stock solution in sterile DMSO or culture medium.
-
Final Dilution: Add the appropriate volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 1 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 10 mL of medium.
-
Mixing: Immediately after adding the this compound stock, gently swirl or invert the tube to ensure homogenous mixing and prevent precipitation of the compound.[7]
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium. It is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced cellular effects.[7]
-
Application to Cells: Remove the existing medium from your cultured cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for evaluating the effects of this compound on cancer cells, from treatment to downstream analysis.
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. emulatebio.com [emulatebio.com]
YX968 Application Notes and Protocols: Determining Optimal Treatment Duration for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing YX968, a potent and selective dual degrader of Histone Deacetylase 3 (HDAC3) and Histone Deacetylase 8 (HDAC8), for targeted protein degradation studies. Optimal treatment duration is a critical parameter for achieving maximal and specific protein degradation while minimizing off-target effects. This document outlines the key factors influencing this compound activity and provides detailed protocols for determining the ideal treatment window in your experimental system.
Mechanism of Action
This compound is a Proteolysis-Targeting Chimera (PROTAC) that functions by hijacking the cell's natural protein disposal machinery.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to HDAC3 and HDAC8.[1][4] By simultaneously engaging both the E3 ligase and the target proteins, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of HDAC3 and HDAC8.[1] These ubiquitinated proteins are then recognized and degraded by the proteasome.[1][5]
Caption: Mechanism of action of this compound PROTAC.
Quantitative Data Summary
The following tables summarize the degradation potency (DC50) of this compound in various cell lines at specific time points as reported in the literature.
Table 1: this compound DC50 Values for HDAC3 and HDAC8 Degradation
| Cell Line | Target Protein | DC50 (nM) | Treatment Duration (hours) | Reference |
| MDA-MB-231 | HDAC3 | 1.7 | 8 | [1][5] |
| MDA-MB-231 | HDAC8 | 6.1 | 8 | [1][5] |
| MDA-MB-231 | HDAC8 | 6.8 | Not Specified | [4] |
Table 2: Time-Course of this compound-Mediated Protein Degradation
| Cell Line | Target Proteins | Treatment Duration | Observation | Reference |
| MDA-MB-231 | HDAC3 / HDAC8 | 1 hour | Rapid degradation observed. | [1] |
| MDA-MB-231 | HDAC3 / HDAC8 | 4 hours | Maximum degradation achieved. | [1] |
| MDA-MB-231 | HDAC3 / HDAC8 | 24 hours (washout) | Protein levels of HDAC3 and HDAC8 recovered to 72% and 84% of steady-state levels, respectively. | [1] |
Experimental Protocols
To determine the optimal this compound treatment duration for your specific cell line and experimental goals, a time-course experiment is highly recommended.
Protocol 1: Time-Course Analysis of this compound-Mediated Protein Degradation
This protocol outlines the steps to determine the optimal treatment time for maximal degradation of HDAC3 and HDAC8.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HDAC3, HDAC8, and a loading control (e.g., GAPDH, β-actin, or Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a concentration of this compound known to be effective (e.g., 10-100 nM). A dose-response experiment may be performed first to determine the optimal concentration.
-
Incubate the cells for various time points. A suggested time course is 0, 1, 2, 4, 8, 12, and 24 hours.
-
-
Cell Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC3, HDAC8, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for HDAC3, HDAC8, and the loading control.
-
Normalize the target protein band intensity to the loading control for each time point.
-
Plot the normalized protein levels against the treatment time to determine the time point of maximal degradation.
-
Caption: Workflow for time-course analysis.
Protocol 2: Washout Experiment to Determine Degradation Reversibility
This protocol is designed to assess the duration of protein degradation after the removal of this compound.
Procedure:
-
Treat Cells: Treat cells with this compound at the optimal concentration and for the duration determined in Protocol 1 to achieve maximal degradation.
-
Washout:
-
After the treatment period, aspirate the medium containing this compound.
-
Wash the cells three times with pre-warmed, drug-free complete culture medium.
-
Add fresh, drug-free complete culture medium to the cells.
-
-
Recovery Time Points: Harvest cells at various time points after the washout (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Analysis: Perform cell lysis, protein quantification, and Western blot analysis as described in Protocol 1 to monitor the re-synthesis and recovery of HDAC3 and HDAC8 protein levels over time.
Considerations for Optimal Treatment
-
Cell Line Dependency: The rate and extent of protein degradation can vary significantly between different cell lines due to factors such as E3 ligase expression levels and protein turnover rates. It is crucial to optimize the treatment conditions for each cell line used.
-
Concentration: While a higher concentration may lead to faster degradation, it can also induce the "hook effect," where the formation of binary complexes (this compound-target or this compound-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation efficiency.[6] A dose-response experiment is recommended to identify the optimal concentration range.
-
Downstream Assays: The optimal treatment duration may also depend on the downstream application. For example, studies on the immediate transcriptional consequences of HDAC3/8 degradation may require shorter treatment times than those investigating long-term cellular phenotypes like apoptosis or cell cycle arrest.[1][4]
By following these guidelines and protocols, researchers can effectively determine the optimal treatment duration for this compound-mediated degradation of HDAC3 and HDAC8, ensuring robust and reproducible results in their studies.
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Quantitative Proteomics to Assess YX968 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX968 is a novel Proteolysis-Targeting Chimera (PROTAC) that has been developed as a potent and selective dual degrader of Histone Deacetylase 3 (HDAC3) and Histone Deacetylase 8 (HDAC8).[1][2][3] PROTACs represent a revolutionary approach in targeted therapy, inducing the degradation of specific proteins rather than merely inhibiting their enzymatic activity.[1][2] This abolishes both the enzymatic and non-enzymatic scaffolding functions of the target proteins.[1][2] Given the high degree of homology within the catalytic domains of HDAC family members, achieving isozyme-selective inhibition has been a significant challenge.[1][2] this compound offers a promising solution by selectively inducing the degradation of HDAC3 and HDAC8, thereby providing a valuable tool for studying their specific biological roles and as a potential therapeutic agent, particularly in oncology.[1][2][4]
Unbiased, quantitative proteomics is a critical tool for evaluating the selectivity of targeted protein degraders like this compound.[1][5] By quantifying thousands of proteins in an unbiased manner, researchers can confirm the intended degradation of target proteins and simultaneously identify any off-target effects. This application note provides an overview of the quantitative proteomics methodologies used to validate the selectivity of this compound and presents detailed protocols for these key experiments.
Mechanism of Action of this compound
This compound functions by co-opting the ubiquitin-proteasome system (UPS).[5] It is a heterobifunctional molecule composed of a ligand that binds to the target proteins (HDAC3 and HDAC8), a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase.[5][6] This ternary complex formation facilitates the ubiquitination of HDAC3 and HDAC8, marking them for degradation by the proteasome.[5]
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for YX968 in Non-Small Cell Lung Cancer (NSCLC) Research
For Research Use Only.
Introduction
YX968 is a potent and selective dual degrader of Histone Deacetylase 3 (HDAC3) and Histone Deacetylase 8 (HDAC8).[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to HDAC3 and HDAC8, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of HDAC3 and HDAC8 has shown promising anti-tumor activity, including the induction of apoptosis and cell cycle arrest, making this compound a valuable tool for investigating the roles of these HDACs in non-small cell lung cancer (NSCLC) and as a potential therapeutic lead.[1][3][4]
These application notes provide detailed protocols for utilizing this compound in NSCLC research, focusing on in vitro cell-based assays.
Mechanism of Action
This compound is composed of a ligand that binds to HDAC3 and HDAC8, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to HDAC3 and HDAC8, marking them for degradation by the 26S proteasome. The degradation of these enzymes leads to downstream cellular effects, including cell cycle arrest and apoptosis.[1]
Figure 1: Mechanism of action of this compound leading to the degradation of HDAC3/8 and subsequent cellular effects.
Quantitative Data
The following tables summarize the quantitative data for this compound from in vitro studies.
Table 1: Degradation Potency of this compound
| Target | Cell Line | DC50 (8h treatment) | Reference |
| HDAC3 | MDA-MB-231 | 1.7 nM | [1] |
| HDAC8 | MDA-MB-231 | 6.1 nM | [1] |
Table 2: Enzymatic Inhibition of this compound
| Target | IC50 | Reference |
| HDAC1 | 591 nM | [2] |
| HDAC3 | 284 nM | [2] |
Table 3: Cellular Activity of this compound in NSCLC Cell Lines
| Cell Line | Phenotype | This compound Sensitivity | Reference |
| A549 | p53 wild-type | Sensitive (similar to MDA-MB-231) | [1] |
| H1299 | p53-null | Resistant | [1] |
Note: Specific IC50 values for growth inhibition in A549 and H1299 cells are not yet publicly available.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effect of this compound on NSCLC cells.
Cell Viability/Clonogenic Survival Assay
This assay determines the long-term effect of this compound on the ability of single cells to form colonies.
Figure 2: Workflow for the clonogenic survival assay to evaluate this compound efficacy.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Methanol
-
0.5% Crystal Violet solution
Procedure:
-
Seed A549 or H1299 cells into 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO2, allowing colonies to form.
-
After the incubation period, wash the colonies with PBS, fix with cold methanol for 15 minutes, and then stain with 0.5% crystal violet for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle-treated control.
Western Blot for HDAC3 and HDAC8 Degradation
This protocol is to verify the degradation of HDAC3 and HDAC8 in NSCLC cells upon treatment with this compound.
Materials:
-
NSCLC cells (A549 or H1299)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-HDAC3, anti-HDAC8, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed A549 or H1299 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a DMSO control for a specified time (e.g., 8, 16, or 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against HDAC3, HDAC8, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of degradation.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of this compound on cell cycle progression.
Figure 3: Workflow for analyzing cell cycle distribution after this compound treatment.
Materials:
-
NSCLC cells
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat A549 or H1299 cells with this compound (e.g., 1 µM) or DMSO for 24 hours.[1]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
NSCLC cells
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
Procedure:
-
Treat A549 or H1299 cells with a dose range of this compound (e.g., 63 nM to 1 µM) for 16-24 hours.[1]
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Incubate the cell lysate with the caspase-3 substrate provided in the kit.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Signaling Pathways
Degradation of HDAC3 and HDAC8 by this compound is expected to impact multiple signaling pathways involved in cell proliferation, survival, and apoptosis. In NSCLC, HDAC3 has been implicated in regulating the expression of genes such as FGFR1 and cooperating with the lineage transcription factor NKX2-1.[3][5] The p53 and Rb pathways are also critical regulators of the cell cycle and apoptosis, and their status can influence the cellular response to HDAC inhibition.[6]
Figure 4: Potential signaling pathways affected by this compound-mediated HDAC3/8 degradation.
Troubleshooting
-
No/low degradation of HDAC3/8:
-
Confirm the activity of this compound.
-
Optimize the concentration and treatment time.
-
Ensure the proteasome is active in the cells.
-
-
High background in western blots:
-
Optimize antibody concentrations and blocking conditions.
-
Ensure adequate washing steps.
-
-
Variable results in clonogenic assays:
-
Ensure a single-cell suspension is plated.
-
Optimize cell seeding density.
-
-
Poor cell cycle resolution:
-
Ensure proper cell fixation and staining.
-
Optimize flow cytometer settings.
-
Conclusion
This compound is a powerful research tool for studying the functions of HDAC3 and HDAC8 in NSCLC. The protocols provided here offer a starting point for investigating its effects on cell viability, protein degradation, cell cycle, and apoptosis. Further investigation into the downstream signaling pathways will provide a more comprehensive understanding of its mechanism of action in NSCLC.
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 3. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Histone deacetylases modulate resistance to the therapy in lung cancer [frontiersin.org]
Application Notes and Protocols: Utilizing YX968 to Investigate Deacetylase-Independent Functions of HDAC3 and HDAC8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are critical regulators of numerous cellular processes, primarily through the removal of acetyl groups from histone and non-histone proteins. However, emerging evidence highlights the importance of their non-enzymatic, or "deacetylase-independent," functions, such as their roles as scaffolding proteins in larger transcriptional complexes. Traditional HDAC inhibitors (HDACi) are limited in their ability to probe these functions as they only block the catalytic activity of the enzymes.
YX968 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of HDAC3 and HDAC8.[1][2] Unlike conventional HDAC inhibitors, this compound eliminates the entire protein, thereby ablating both its enzymatic and non-enzymatic scaffolding functions.[3][4] This unique mechanism of action makes this compound an invaluable tool for specifically studying the deacetylase-independent roles of HDAC3 and HDAC8. These application notes provide detailed protocols for utilizing this compound to explore these non-canonical functions.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to HDAC3/8 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of HDAC3 and HDAC8, marking them for degradation by the 26S proteasome.[1] A key advantage of this compound is that the degradation of HDAC3/8 occurs at concentrations significantly lower than those required to inhibit their deacetylase activity, minimizing confounding enzymatic effects.[1]
Caption: Mechanism of this compound-induced degradation of HDAC3/8.
Quantitative Data
The following tables summarize the degradation and inhibitory potencies of this compound in various cell lines.
Table 1: Degradation Potency (DC50) of this compound
| Target | Cell Line | DC50 (nM) | Treatment Time (h) | Reference |
| HDAC3 | MDA-MB-231 | 1.7 | 8 | [1][5] |
| HDAC8 | MDA-MB-231 | 6.1 | 8 | [1][5] |
| HDAC3 | MM.1S | - | 3 | [1] |
Table 2: Inhibitory Potency (IC50) of this compound
| Target | IC50 (nM) | Reference |
| HDAC1 | 591 | [5] |
| HDAC3 | 284 | [5] |
Note: The significantly higher IC50 values compared to the DC50 values highlight the window in which this compound can be used to study non-enzymatic functions without significant deacetylase inhibition.[1]
Experimental Protocols
Protocol 1: In Vitro Preparation of this compound
Proper dissolution of this compound is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
For cell-based assays: Cell culture medium
-
For in vivo studies: PEG300, Tween-80, Saline, or Corn oil[6]
Stock Solution Preparation (for in vitro use):
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term storage.[6]
Working Solution Preparation (for cell-based assays):
-
Thaw the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
In Vivo Formulation:
-
Method 1 (Aqueous): Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Dissolve this compound in this vehicle. Warming and sonication may be required to achieve a clear solution.[6]
-
Method 2 (Oil-based): Prepare a vehicle of 10% DMSO and 90% Corn Oil. Dissolve this compound in this vehicle.[6]
Protocol 2: Western Blot Analysis of HDAC3/8 Degradation
This protocol verifies the degradation of HDAC3 and HDAC8 in cells treated with this compound.
Caption: Workflow for Western Blot analysis.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HDAC3, HDAC8, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of HDAC3 and HDAC8 degradation relative to the loading control.
Protocol 3: Investigating Deacetylase-Independent Functions in Apoptosis
This compound has been shown to induce apoptosis in cancer cells.[1][4] This protocol assesses apoptosis induction, a downstream effect potentially mediated by the non-scaffolding functions of HDAC3/8.
Caption: Signaling pathway of this compound-induced apoptosis.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Antibodies for Western blot: Cleaved Caspase-3 (CASP3), total Caspase-3, and a loading control.[1]
-
Optional: Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit for flow cytometry.
Procedure:
-
Treat MDA-MB-231 cells with increasing concentrations of this compound (e.g., 0.1 µM, 1 µM) for 16-24 hours.[1][6]
-
For Western Blot:
-
Lyse the cells and perform Western blotting as described in Protocol 2.
-
Probe the membrane with antibodies against cleaved and total Caspase-3 to assess its activation. An increase in the cleaved Caspase-3/total Caspase-3 ratio indicates apoptosis induction.[1]
-
-
For Flow Cytometry:
-
Harvest the cells (including floating cells in the medium).
-
Wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Protocol 4: Colony Formation Assay to Assess Anti-Proliferative Effects
This assay evaluates the long-term impact of HDAC3/8 degradation on cancer cell proliferation and survival.
Materials:
-
Cancer cell lines (e.g., MCF7, T47D, BT549, MDA-MB-468, HCC1806)[5]
-
This compound and a negative control (this compound-NC, if available)[1]
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 125 nM) or a DMSO control.[1][5]
-
Incubate the plates for 7-14 days, replacing the medium with freshly prepared this compound or control every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and quantify the colonies. A reduction in colony number and size in this compound-treated wells indicates an anti-proliferative effect.
Interpreting the Data
A key finding from studies using this compound is that the degradation of HDAC3 and HDAC8 does not lead to broad changes in gene expression or histone hyperacetylation, which are hallmarks of traditional HDACi.[1][4] Therefore, any observed phenotype, such as apoptosis or reduced cell proliferation, can be more confidently attributed to the loss of deacetylase-independent functions of HDAC3 and HDAC8. By comparing the effects of this compound with those of selective HDAC3 and HDAC8 enzymatic inhibitors, researchers can effectively dissect the distinct contributions of catalytic and non-catalytic activities of these important enzymes.
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cell Lines Sensitive to YX968-Induced Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX968 is a potent and selective dual degrader of histone deacetylase 3 (HDAC3) and histone deacetylase 8 (HDAC8).[1][2][3][4][5][6] As a proteolysis-targeting chimera (PROTAC), this compound functions by inducing the proximity of its target proteins to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1][3] This document provides detailed information on cancer cell lines sensitive to this compound, quantitative data on its degradation efficiency, and comprehensive protocols for assessing its activity.
Introduction to this compound
This compound is a novel chemical probe designed to induce the degradation of HDAC3 and HDAC8.[1][5][6] Unlike traditional enzyme inhibitors, which only block the catalytic function, this compound eliminates both the enzymatic and non-enzymatic scaffolding functions of its target proteins.[5][6] It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to HDAC3 and HDAC8, leading to their degradation via the ubiquitin-proteasome system (UPS).[1] Studies have shown that this compound is highly potent and selective, with minimal effects on other HDAC isoforms such as HDAC1 and HDAC2.[1][3]
Cell Line Sensitivity to this compound
This compound has demonstrated potent anti-proliferative effects in a variety of cancer cell lines, particularly those of breast and lung cancer origin. The sensitivity to this compound-induced degradation is highlighted by low nanomolar half-maximal degradation concentrations (DC50).
Quantitative Degradation Data
The following table summarizes the DC50 values for HDAC3 and HDAC8 degradation in the highly sensitive MDA-MB-231 triple-negative breast cancer (TNBC) cell line.
| Cell Line | Target | DC50 (nM) | Treatment Time | Reference |
| MDA-MB-231 | HDAC3 | 1.7 | 8 hours | [1] |
| MDA-MB-231 | HDAC8 | 6.1 | 8 hours | [1][3] |
Sensitive Cancer Cell Lines
This compound has been shown to suppress the growth of the following cancer cell lines:
-
Breast Cancer:
-
Non-Small Cell Lung Cancer:
-
A549[1]
-
Notably, the H1299 non-small cell lung cancer cell line was found to be relatively resistant to this compound.[1]
Mechanism of Action
This compound-induced degradation of HDAC3 and HDAC8 is mediated by the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein (HDAC3 or HDAC8) and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. This mechanism is confirmed by experiments showing that pre-treatment with the proteasome inhibitor MG132 or competition with a VHL ligand (VH032) blocks the degradation of HDAC3 and HDAC8.[1]
Caption: Mechanism of this compound-induced protein degradation.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: MDA-MB-231, MCF7, A549, or other cell lines of interest.
-
Culture Medium: Recommended medium and supplements (e.g., DMEM, RPMI-1640, FBS, penicillin/streptomycin) for each cell line.
-
Reagents:
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
VH032 (VHL ligand)
-
Primary antibodies against HDAC3, HDAC8, and a loading control (e.g., GAPDH, β-actin).
-
Secondary antibodies (HRP-conjugated).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA Protein Assay Kit.
-
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of HDAC3 and HDAC8 following treatment with this compound.
Caption: Workflow for assessing protein degradation by Western Blot.
Detailed Steps:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against HDAC3, HDAC8, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of HDAC3 and HDAC8 to the loading control. Calculate DC50 values using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term effect of this compound on cell proliferation and survival.
Detailed Steps:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol or a 4% paraformaldehyde solution.
-
Stain the colonies with 0.5% crystal violet solution.
-
-
Analysis: Count the number of colonies (typically defined as containing >50 cells) in each well.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.[1]
Detailed Steps:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle can be determined.
Conclusion
This compound is a highly effective dual degrader of HDAC3 and HDAC8, demonstrating potent anti-proliferative activity in a range of cancer cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific models of interest. The quantitative data and detailed methodologies will aid in the design of experiments and the interpretation of results in the context of drug discovery and development.
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving YX968 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with YX968 in in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating out of my formulation. What are the common causes and solutions?
Precipitation of this compound from a formulation, especially upon dilution with aqueous media, is a common challenge. This is often due to the high concentration of co-solvents or surfactants that "salt out" when diluted.[1]
Troubleshooting Steps:
-
Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to determine the minimum concentration required to maintain solubility.[1]
-
Combine Excipients: Using a combination of a co-solvent and a surfactant at lower individual concentrations can be more effective and prevent precipitation.[1]
-
Explore Alternative Formulations: If co-solvents are not successful, consider cyclodextrins or lipid-based formulations which can encapsulate the compound and protect it from the aqueous environment.[1]
Q2: What are the recommended starting formulations for this compound for in-vivo studies?
Several formulations have been successfully used to solubilize this compound for in-vivo experiments. The choice of formulation can depend on the desired concentration and route of administration.
Quantitative Data Summary: this compound In-Vivo Formulations
| Formulation Protocol | Components | Achieved Solubility | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (6.02 mM) | Requires sonication and heating to 60°C to achieve a clear solution.[2] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (6.02 mM) | Requires sonication and heating to 60°C to achieve a clear solution.[2] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (6.02 mM) | Provides a clear solution.[2] Caution is advised for dosing periods longer than half a month.[2] |
Q3: What are the general strategies to improve the solubility of a poorly soluble compound like this compound?
For poorly water-soluble compounds, a multi-faceted approach is often required. The main strategies can be divided into formulation-based approaches and physicochemical modifications.[1]
-
Formulation-Based Approaches: These involve using excipients to increase the apparent solubility of the drug without changing its chemical structure.[1] Common methods include:
-
Physicochemical Modifications: These techniques alter the physical properties of the drug to improve its dissolution rate.[1]
Experimental Protocols
Protocol 1: Co-solvent/Surfactant Formulation Preparation
Objective: To prepare a 5 mg/mL solution of this compound using a co-solvent and surfactant system.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline solution
-
Sterile vials
-
Pipettes
-
Sonicator
-
Heating block or water bath
Methodology: [2]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 50 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the solution and use sonication and heat (up to 60°C) as needed to achieve a clear solution.
Protocol 2: Cyclodextrin-Based Formulation Preparation
Objective: To prepare a 5 mg/mL solution of this compound using a cyclodextrin-based system.
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline solution
-
Sterile vials
-
Pipettes
-
Sonicator
-
Heating block or water bath
Methodology: [2]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 50 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Vortex the solution and use sonication and heat (up to 60°C) as needed to achieve a clear solution.
Visualizations
This compound Mechanism of Action
This compound is a PROTAC (Proteolysis-Targeting Chimera) that acts as a dual degrader of HDAC3 and HDAC8.[5][6][7] It functions by bringing these histone deacetylases into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[5][6] This degradation can induce apoptosis in cancer cells.[2][5][7]
Caption: Mechanism of this compound as a PROTAC dual degrader of HDAC3 and HDAC8.
Decision-Making Workflow for Solubility Enhancement
Choosing the right solubilization strategy depends on the physicochemical properties of your compound, the intended route of administration, and the required dose.[1] A systematic approach is recommended.
Caption: A workflow for selecting a suitable solubility enhancement technique.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 7. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
YX968 stability and storage conditions
Welcome to the technical support center for YX968, a potent and selective PROTAC dual degrader of HDAC3 and HDAC8.[1][2] This guide provides essential information on the stability, storage, and handling of this compound to ensure optimal performance and reproducibility in your research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound upon receipt?
A: Upon receipt, this compound solid powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] For shorter periods, storage at 4°C for up to two years is also acceptable.[3]
Q2: How should I prepare and store this compound stock solutions?
A: It is recommended to prepare a stock solution of this compound in DMSO.[2] Once prepared, the stock solution should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1]
Q3: Is this compound stable under shipping conditions?
A: Yes, short periods at temperatures warmer than the recommended storage temperature, such as during shipping, should not significantly affect the product's efficacy or shelf life.[4]
Q4: My this compound has been at room temperature for a few days. Is it still usable?
A: While optimal storage is at -20°C, short-term exposure to room temperature (a few days) is unlikely to cause significant degradation. However, for best results, it is crucial to store the compound under the recommended conditions as soon as possible.
Q5: What is the best way to handle the this compound solid powder?
A: Handle the solid powder in a clean, dry environment. For weighing and reconstitution, it is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation, which could affect the compound's stability.
Q6: For my in vivo experiments, should I prepare the working solution in advance?
A: No, for in vivo experiments, it is recommended to prepare the working solution freshly on the day of use to ensure maximum potency and avoid potential stability issues.[5]
Stability and Storage Data Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solvent forms based on information from various suppliers.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[3] |
Table 2: Storage Conditions for this compound Stock Solutions (in Solvent)
| Storage Temperature | Recommended Duration |
| -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[1][5] |
Experimental Protocols & Handling
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the steps for reconstituting solid this compound to create a 10 mM stock solution in DMSO.
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening.
-
Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound in the vial. The molecular weight of this compound is 831.13 g/mol .[2]
-
Reconstitution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Vortex or sonicate the vial gently until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store immediately at -80°C or -20°C as per the storage guidelines.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Unexpected or inconsistent experimental results.
This could be related to the stability of this compound. Use the following decision tree to troubleshoot.
Issue 2: this compound precipitate is observed in the stock solution after thawing.
If precipitation occurs after thawing a stock solution, gently warm the vial to 37°C and sonicate briefly to redissolve the compound. Always ensure the solution is clear before use in experiments. If the precipitate does not redissolve, it may indicate degradation or solvent evaporation, and a fresh stock solution should be prepared.
References
Troubleshooting inconsistent YX968 degradation efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YX968, a potent and selective dual degrader of HDAC3 and HDAC8. Inconsistent degradation efficiency can arise from various factors, and this guide aims to provide systematic approaches to identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that functions by inducing the degradation of its target proteins, HDAC3 and HDAC8. It is a heterobifunctional molecule, meaning it has two key binding domains connected by a linker. One end binds to HDAC3 or HDAC8, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity leads to the ubiquitination of HDAC3/8, marking them for degradation by the cell's proteasome machinery.[1][2] This process ultimately results in the selective removal of HDAC3 and HDAC8 from the cell.
Q2: How quickly should I expect to see degradation of HDAC3 and HDAC8 with this compound?
A2: this compound is designed for rapid degradation of its targets. In time-course experiments, significant degradation of both HDAC3 and HDAC8 has been observed as early as 1 hour after treatment, with maximum degradation typically occurring within 4 hours.[1]
Q3: Is the degradation induced by this compound reversible?
A3: Yes, the degradation of HDAC3 and HDAC8 by this compound is reversible. Following removal of the compound, protein levels of both HDAC3 and HDAC8 have been shown to gradually recover. For instance, 24 hours after drug washout, HDAC3 and HDAC8 levels can return to approximately 72% and 84% of their steady-state levels, respectively.[1]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage of the stock solution, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[3]
Q5: Is this compound selective for HDAC3 and HDAC8?
A5: Yes, this compound is highly selective for HDAC3 and HDAC8. It does not cause the degradation of other HDAC isoforms such as HDAC1 and HDAC2, even though it may show some binding to them.[1][2] This selectivity is attributed to the requirement of forming a productive ternary complex between the PROTAC, the target protein, and the E3 ligase, which does not occur efficiently with other HDACs.[1]
Troubleshooting Inconsistent Degradation Efficiency
Problem 1: Little to no degradation of HDAC3/8 observed.
This is a common issue that can stem from several factors, ranging from experimental setup to cellular context.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect this compound Concentration | Titrate this compound across a range of concentrations. While potent, the "hook effect" can occur at very high concentrations, where binary complexes of this compound with either the target or the E3 ligase predominate over the productive ternary complex, reducing degradation efficiency.[4] |
| Suboptimal Treatment Duration | Perform a time-course experiment. While maximum degradation is often seen within 4 hours, the optimal timing can vary between cell lines.[1] |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[5] Ensure appropriate solvent usage (e.g., DMSO) and consider using a fresh dilution for each experiment. |
| Compromised Proteasome Function | Co-treat with a proteasome inhibitor like MG132. If this compound is functional, this should "rescue" the degradation of HDAC3/8, confirming the issue lies with the proteasome.[1] |
| Low E3 Ligase Expression | The efficiency of this compound is dependent on the expression of its recruited E3 ligase, VHL.[1] If VHL levels are low in your cell line, this can be a rate-limiting step.[6] Consider quantifying VHL expression levels. |
| Degraded this compound Compound | Ensure proper storage of this compound at -80°C for long-term use and -20°C for short-term use.[3] Repeated freeze-thaw cycles should be avoided. |
Problem 2: High variability in degradation efficiency between experiments.
Inconsistent results can be frustrating. The following table outlines potential sources of variability and how to address them.
| Cause | Recommended Action |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media formulations. Cellular states can affect protein expression levels, including the target and E3 ligase. |
| Variability in this compound Preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the compound is fully dissolved in the solvent before adding to the cell culture medium. |
| "Hook Effect" at Higher Concentrations | If you are using a high concentration of this compound, you may be observing the "hook effect".[4] Perform a dose-response curve to identify the optimal concentration range for degradation. |
| Linker Cleavage | Metabolites of PROTACs, particularly those resulting from linker cleavage, can competitively bind to the target protein or the E3 ligase, antagonizing the degradation process.[4][7] While difficult to control, being aware of this possibility can help in data interpretation. |
Data Presentation: Hypothetical Troubleshooting Data
The following tables present hypothetical data to illustrate the impact of concentration and time on this compound efficiency.
Table 1: Effect of this compound Concentration on HDAC3 Degradation
| This compound Concentration (nM) | HDAC3 Protein Level (% of Control) |
| 0 (Control) | 100% |
| 1 | 40% |
| 10 | 15% |
| 100 | 25% (Potential Hook Effect) |
| 1000 | 60% (Strong Hook Effect) |
Table 2: Time-Course of HDAC8 Degradation with 10 nM this compound
| Treatment Time (hours) | HDAC8 Protein Level (% of Control) |
| 0 | 100% |
| 1 | 55% |
| 2 | 25% |
| 4 | 10% |
| 8 | 12% |
| 24 | 30% (Potential for protein re-synthesis) |
Experimental Protocols
Western Blotting for HDAC3/8 Degradation:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HDAC3, HDAC8, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the protein band intensities, normalized to the loading control.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound and a typical experimental workflow.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting this compound efficiency.
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing YX968 Concentration for Maximum Potency
Compound: YX968 (Hypothetical MEK1/2 Inhibitor) Target Audience: Researchers, scientists, and drug development professionals.
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the concentration of this compound, a hypothetical selective inhibitor of MEK1/2, for maximum potency in cell-based assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the ERK pathway?
This compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade.[1][2] By binding to a unique site near the ATP-binding pocket of MEK1/2, this compound prevents their phosphorylation and activation by upstream kinases like RAF.[1][3] This, in turn, blocks the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling pathways that control cell proliferation, differentiation, and survival.[4][5] A decrease in the levels of phosphorylated ERK (p-ERK) is the expected downstream effect of this compound treatment.
Q2: What is the recommended starting concentration range for this compound?
For a novel compound like this compound, a broad concentration range is recommended to establish a dose-response curve. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.[6] This wide range helps in identifying the effective concentration window for your specific cell line and assay.
Q3: How do I determine the optimal incubation time for this compound?
The optimal incubation time depends on the compound's mechanism of action and the biological question being addressed.[6] It is advisable to perform a time-course experiment. This can be done by treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint (e.g., p-ERK levels or cell viability) at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[6]
Q4: What are the best practices for dissolving and storing this compound?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6] To avoid solvent-induced cytotoxicity, it is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%).[6] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.
Q5: I am not seeing any effect of this compound on my cells. What are the possible reasons?
There are several potential reasons for a lack of effect:
-
Concentration is too low: Test a higher concentration range.[6]
-
Compound instability: Ensure proper storage and handling, and prepare fresh dilutions for each experiment.[6]
-
Insensitive cell line or assay: Verify that your cell line has an active MAPK/ERK pathway.[6]
-
Serum interference: Serum proteins can bind to small molecules, reducing their effective concentration.[6] Consider performing experiments in serum-free or reduced-serum conditions.
Q6: I am observing high levels of cytotoxicity with this compound. How can I reduce it?
-
Compound-induced cytotoxicity: Perform a cytotoxicity assay to determine the toxic concentration range for your cell line and adjust the experimental concentrations to be below this threshold.[6]
-
Solvent toxicity: Ensure the final DMSO concentration does not exceed non-toxic levels (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.[6]
II. Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[7] Inconsistent IC50 values can arise from several factors.
| Possible Cause | Solution |
| Inconsistent Cell Culture Conditions | Standardize cell culture parameters such as cell passage number, confluency, and media composition.[6] |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[6] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[6] |
| Assay Variability | Use a positive control to ensure the assay is performing as expected.[6] |
| Data Analysis | Use a consistent method for data analysis and curve fitting to determine the IC50. |
Guide 2: Suspected Off-Target Effects
Off-target effects can confound experimental results. Here's how to identify and mitigate them.
| Symptom | Troubleshooting Step |
| Discrepancy with genetic validation | The phenotype observed with this compound is different from that seen with MEK1/2 knockdown (e.g., using siRNA).[8] |
| High effective concentration | The effective concentration of this compound in your assay is significantly higher than its known biochemical potency.[8] |
| Inconsistent results with other inhibitors | A structurally different MEK inhibitor produces a different phenotype.[8] |
To address suspected off-target effects, consider using an orthogonal pharmacological validation approach by testing a structurally distinct MEK inhibitor.[8]
III. Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol describes a general method for determining the IC50 of this compound using a colorimetric cell viability assay like the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a common approach.[6]
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4-6 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the log of the concentration versus the percentage of viability and fit to a sigmoidal curve to determine the IC50.[10]
-
Protocol 2: Western Blotting for Phospho-ERK (p-ERK)
This protocol is to confirm the on-target activity of this compound by measuring the levels of p-ERK.
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Add an ECL substrate to the membrane and capture the chemiluminescent signal.
-
-
Stripping and Reprobing for Total ERK:
IV. Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 10 |
| HT-29 | Colon Cancer | 25 |
| HCT116 | Colon Cancer | 15 |
| A549 | Lung Cancer | 50 |
| Panc-1 | Pancreatic Cancer | 75 |
Table 2: Sample Dose-Response Data for this compound in A375 Cells
| This compound Conc. (nM) | % Viability |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 3 | 80 |
| 10 | 50 |
| 30 | 20 |
| 100 | 5 |
| 300 | 2 |
| 1000 | 1 |
V. Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for "no effect" of this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. courses.edx.org [courses.edx.org]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Why is my YX968 not inducing apoptosis?
This technical support guide is designed for researchers, scientists, and drug development professionals using YX968. It provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with apoptosis induction in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective PROTAC (Proteolysis-Targeting Chimera) that dually degrades Histone Deacetylase 3 (HDAC3) and Histone Deacetylase 8 (HDAC8).[1][2][3][4] Its mechanism of action involves recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to HDAC3 and HDAC8, leading to their ubiquitination and subsequent degradation by the proteasome.[5] By degrading these enzymes, this compound disrupts their normal functions, which can lead to the induction of apoptosis in cancer cells.[2][5][6]
Q2: How does the degradation of HDAC3 and HDAC8 lead to apoptosis?
HDAC3 and HDAC8 are crucial enzymes involved in cell survival and proliferation.[5][7] Their degradation by this compound can trigger apoptosis through several mechanisms, a key one being the activation of effector caspases like caspase-3 (CASP3).[5] The degradation of HDAC3 is considered a major factor in the cell-killing effects of this compound.[5] Studies have shown that treatment with this compound leads to a dose-dependent increase in cleaved (activated) CASP3.[5] Additionally, HDAC inhibitors, in general, can induce apoptosis by acetylating non-histone proteins like Ku70, which in turn can activate pro-apoptotic proteins such as Bax.[8]
Q3: What are the typical concentrations and treatment times for inducing apoptosis with this compound?
Effective concentrations and treatment times can vary between cell lines. However, published data provides a starting point:
-
Degradation: this compound has demonstrated potent degradation of HDAC3 and HDAC8 with DC50 values (concentration for 50% degradation) in the low nanomolar range (1.7 nM for HDAC3 and 6.1-6.8 nM for HDAC8) after an 8-hour treatment in MDA-MB-231 cells.[1][3]
-
Apoptosis Induction: For apoptosis induction, concentrations up to 1 µM for 16 to 24 hours have been used.[1][5] For example, in MDA-MB-231 cells, this compound induced CASP3 activation in a dose-dependent manner after 16 hours of treatment.[5]
It is always recommended to perform a dose-response and time-course experiment in your specific cell line to determine the optimal conditions.
Troubleshooting Guide: Why is my this compound not inducing apoptosis?
This guide addresses common issues that may prevent the successful induction of apoptosis using this compound.
Question: I've treated my cells with this compound, but I'm not observing the expected apoptotic phenotype. What could be wrong?
Answer: A failure to induce apoptosis can stem from various factors, from reagent integrity to the specifics of your experimental setup. Let's break down the potential issues.
Reagent Quality and Handling
-
Is your this compound stock solution properly prepared and stored?
-
This compound is typically dissolved in DMSO to create a stock solution.[1][3] Ensure the compound is fully dissolved.
-
Improper storage can lead to degradation of the compound. Stock solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month).[1][4] Avoid repeated freeze-thaw cycles by preparing aliquots.[4]
-
Experimental Conditions
-
Are the concentration and treatment duration appropriate for your cell line?
-
The sensitivity to this compound can vary significantly between different cell lines. The published effective concentrations are a starting point, but you may need to optimize them for your system.
-
Recommendation: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 5 µM) and a time-course experiment (e.g., 8, 16, 24, 48 hours) to identify the optimal conditions for your cell line.
-
-
Is your cell line resistant to apoptosis induction via HDAC3/8 degradation?
-
The genetic background of your cells can influence their response. For instance, mutations in key apoptotic pathway proteins could confer resistance.
-
Recommendation: Confirm that your cell line expresses HDAC3, HDAC8, and the VHL E3 ligase. You can verify this by Western blot or by checking publicly available databases.
-
Verification of Mechanism of Action
-
Have you confirmed that this compound is degrading HDAC3 and HDAC8 in your cells?
-
The induction of apoptosis is a downstream effect of HDAC3/8 degradation. If the primary targets are not being degraded, you will not observe apoptosis.
-
Recommendation: Perform a Western blot to assess the protein levels of HDAC3 and HDAC8 after this compound treatment. You should observe a significant reduction in these proteins compared to a vehicle-treated control (e.g., DMSO). As a further control, a proteasome inhibitor like MG132, when co-incubated with this compound, should block the degradation of HDAC3 and HDAC8.[5]
-
-
Are you using the appropriate negative control?
-
A proper negative control is crucial to ensure that the observed effects are specific to the this compound-mediated degradation of HDAC3/8. This compound-NC is a negative control that does not bind to the VHL E3 ligase and therefore should not induce degradation.[5]
-
Recommendation: Include this compound-NC in your experiments. Cells treated with this compound-NC should not show a reduction in HDAC3/8 levels or an increase in apoptosis markers.
-
Apoptosis Detection Method
-
Is your apoptosis assay sensitive enough or timed correctly?
-
Different apoptosis assays measure different stages of the process. For example, Annexin V staining detects early apoptosis, while assays for caspase-3/7 activity or PARP cleavage detect mid-to-late stages.
-
Recommendation: Consider the kinetics of apoptosis. If you are looking at a late time point, you might miss the peak of early apoptotic events. Conversely, at a very early time point, late-stage markers may not yet be present. Using multiple assays to assess different apoptotic markers (e.g., Annexin V/PI staining and Western blot for cleaved caspase-3) can provide a more complete picture.
-
Data Summary
| Parameter | Value | Cell Line | Reference |
| HDAC3 DC50 | 1.7 nM | MDA-MB-231 | [1] |
| HDAC8 DC50 | 6.1 - 6.8 nM | MDA-MB-231 | [1][3] |
| Apoptosis Induction Time | 16 - 24 hours | MDA-MB-231 | [1][5] |
| Apoptosis Induction Concentration | Up to 1 µM | MDA-MB-231 | [1][5] |
Experimental Protocols
Protocol 1: Western Blot for HDAC3/8 Degradation and Cleaved Caspase-3
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound, this compound-NC (negative control), and/or vehicle control (DMSO) for the desired duration (e.g., 16 hours). For mechanism validation, pre-treat with a proteasome inhibitor (e.g., 1 µM MG132) for 1 hour before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HDAC3, HDAC8, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 12-well plate and treat them as described in the Western blot protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with media containing serum. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for this compound-mediated apoptosis experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC3 x HDAC8 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize pan-HDAC inhibitory effects of YX968
Welcome to the technical support center for YX968, a novel pan-HDAC inhibitor. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot potential issues related to the broad inhibitory profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the HDAC isoform selectivity profile of this compound, and what are the common cellular effects of its pan-inhibitory nature?
A: this compound is a potent inhibitor of Class I and Class IIb histone deacetylases (HDACs). Its pan-inhibitory nature means it can induce broad cellular effects, including cell cycle arrest, apoptosis, and changes in the expression of a wide array of genes.[1][2] The primary challenge is managing off-target effects that may arise from the inhibition of multiple HDAC isoforms simultaneously.[3][4]
Table 1: this compound Inhibitory Activity (IC50) Across HDAC Isoforms
| HDAC Class | Isoform | This compound IC50 (nM) |
| Class I | HDAC1 | 8 |
| HDAC2 | 12 | |
| HDAC3 | 15 | |
| HDAC8 | 75 | |
| Class IIa | HDAC4 | >10,000 |
| HDAC5 | >10,000 | |
| HDAC7 | >10,000 | |
| HDAC9 | >10,000 | |
| Class IIb | HDAC6 | 25 |
| HDAC10 | 150 | |
| Class IV | HDAC11 | 800 |
This data is illustrative and intended for guidance. Actual IC50 values may vary based on assay conditions.
Common cellular effects at concentrations >100 nM include significant cytotoxicity in cancer cell lines, pronounced accumulation of acetylated histones (H3 and H4) and α-tubulin, and potential cardiotoxicity due to off-target effects on channels like hERG.[5]
Q2: How can I minimize the broad cytotoxic effects of this compound while still achieving inhibition of my target HDAC isoform?
A: Achieving a therapeutic window that maximizes target inhibition while minimizing general toxicity is a key challenge with pan-HDAC inhibitors. The primary strategy is careful dose optimization.
Strategy: Concentration Titration
The most effective method to reduce pan-HDAC effects is to use the lowest possible concentration of this compound that still engages your primary HDAC target. Given the differences in IC50 values, a carefully selected concentration may favor inhibition of the most sensitive isoforms (e.g., HDAC1/2/3) while having a reduced effect on others like HDAC6 or HDAC8.[6]
-
Recommendation: Perform a dose-response experiment starting from a low concentration (e.g., 1-5 nM) and titrating up. Monitor both a biomarker for your target HDAC isoform (e.g., acetylation of a specific substrate) and a marker for general toxicity (e.g., cell viability or apoptosis).
Caption: Workflow for optimizing this compound concentration.
Q3: Are there experimental strategies to promote isoform-selective effects of this compound in a cellular context?
A: While this compound cannot be made truly isoform-selective, its functional selectivity can be enhanced through experimental design.
-
Time-Course Experiments: The kinetics of inhibition and subsequent cellular responses can differ between HDAC isoforms. Short-term exposure (e.g., 2-6 hours) may be sufficient to inhibit a specific pathway without triggering the broader, long-term transcriptional changes that lead to cytotoxicity. Pre-incubating the enzyme with the inhibitor may be necessary to account for slow-binding kinetics.[7][8]
-
Combination Therapy: Combining a low dose of this compound with a more selective inhibitor for another target can produce a synergistic effect that is more specific than a high dose of this compound alone. For example, if your pathway of interest involves both HDAC1 and another enzyme, co-administering this compound at its HDAC1 IC50 with an inhibitor for the other enzyme may be effective.
-
Targeted Degradation (PROTACs): For advanced drug development, this compound could be used as a warhead for a Proteolysis-Targeting Chimera (PROTAC). A PROTAC links the inhibitor to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the HDAC protein rather than just its inhibition.[9][10] This approach can achieve greater selectivity and a more durable effect.[9]
Caption: Logic diagram for minimizing pan-HDAC effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low nM concentrations. | The cell line is exceptionally sensitive to HDAC inhibition. | 1. Reduce Incubation Time: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to find a window where target engagement occurs before apoptosis is initiated. 2. Check Serum Levels: Ensure consistent serum concentration in your media, as it can affect cell health and inhibitor sensitivity. 3. Use a resistant cell line: Some cell lines can develop resistance to HDAC inhibitors.[11] |
| No change in acetylation of my non-histone protein of interest, despite seeing strong histone hyperacetylation. | 1. The protein is not a primary substrate for the HDACs inhibited by this compound (HDAC1/2/3/6). 2. The specific deacetylase for your protein is a Class IIa or Class III HDAC (Sirtuin), which is not targeted by this compound. | 1. Verify the Deacetylase: Use siRNA or knockout models to confirm which HDAC isoform is responsible for deacetylating your protein of interest. 2. Use Isoform-Specific Assays: Employ isoform-specific activity assays to confirm target engagement in your cellular model.[12][13][14] |
| High variability between replicate wells in viability or activity assays. | Inconsistent pipetting, plate edge effects, or unstable reagents. | 1. Improve Pipetting Technique: Use calibrated pipettes and pre-wet tips. 2. Avoid Edge Effects: Do not use the outermost wells of the microplate, or fill them with sterile buffer to reduce evaporation. 3. Ensure Reagent Stability: Prepare this compound dilutions fresh from a DMSO stock for each experiment.[15] |
Key Experimental Protocols
Protocol: Western Blot for Acetylation Status
This protocol is for assessing the acetylation of histone H3 (a marker for Class I HDAC inhibition) and α-tubulin (a marker for HDAC6 inhibition).
1. Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for the chosen duration.
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors and 10 mM Sodium Butyrate (to inhibit HDAC activity post-lysis).
-
Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies:
-
Rabbit anti-acetyl-Histone H3 (Lys9)
-
Mouse anti-acetyl-α-Tubulin (Lys40)
-
Rabbit anti-Total Histone H3 (Loading Control)
-
Mouse anti-α-Tubulin or GAPDH (Loading Control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film. Quantify band intensity using appropriate software (e.g., ImageJ).
References
- 1. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Measurement of HDAC1 and HDAC6 Activity in HeLa Cells Using UHPLC-MS [jove.com]
- 14. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: YX968-Mediated Protein Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the PROTAC degrader YX968, with a specific focus on the reversibility of its-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: Is the protein degradation induced by this compound reversible?
A1: Yes, the degradation of target proteins HDAC3 and HDAC8 by this compound is reversible.[1] Upon removal of this compound from the cell culture medium, the protein levels of both HDAC3 and HDAC8 gradually recover.[1] This is a key feature of PROTAC technology, allowing for transient and controllable protein knockdown.[1]
Q2: How does this compound mediate protein degradation?
A2: this compound is a proteolysis-targeting chimera (PROTAC) that functions as a molecular bridge.[1][2][3] It is a hetero-bifunctional molecule that simultaneously binds to the target proteins (HDAC3 and HDAC8) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of HDAC3 and HDAC8, marking them for degradation by the proteasome.[1][4]
Q3: How long does it take for target protein levels to recover after this compound washout?
A3: In MDA-MB-231 cells treated with 16 nM this compound for 24 hours, protein levels show significant recovery 24 hours after drug washout. Specifically, HDAC3 levels rebound to approximately 72% and HDAC8 levels to 84% of their normal steady-state levels.[1] The recovery rate may vary between different cell lines and experimental conditions.
Q4: I am not observing protein recovery after washing out this compound. What are the possible reasons?
A4: Several factors could contribute to a lack of observed protein recovery:
-
Incomplete Washout: Residual this compound in the culture medium can continue to drive protein degradation. Ensure a thorough washout procedure with multiple washes using fresh, drug-free medium.
-
Cell Health: Poor cell viability can impair new protein synthesis. Check cell morphology and viability post-treatment and washout.
-
Protein Synthesis Inhibition: The experimental conditions or co-treatments might be inadvertently inhibiting general protein synthesis.
-
Incorrect Timepoint: The time points chosen for analysis might be too early to detect significant protein recovery. Recovery is a gradual process dependent on the cell's protein synthesis rate.
Q5: Is there a difference in the recovery rate between HDAC3 and HDAC8?
A5: Yes, some studies have observed different recovery kinetics for the two target proteins. For instance, the recovery rate of HDAC8 was noted to be slower than that of HDAC3 up to 12 hours after this compound washout, although it reached a higher percentage of recovery by 24 hours.[1]
Troubleshooting Guides
Issue 1: High variability in protein recovery data between replicates.
-
Possible Cause: Inconsistent washout procedure.
-
Troubleshooting Step: Standardize the washout protocol. Ensure the number of washes, volume of media/buffer for washing, and incubation times are identical for all samples.
-
Possible Cause: Variation in cell density.
-
Troubleshooting Step: Ensure all plates or wells are seeded with the same number of cells and have reached a similar confluency at the start of the experiment.
Issue 2: No degradation is observed in the first place.
-
Possible Cause: this compound degradation or inactivity.
-
Troubleshooting Step: Ensure this compound is stored correctly and has not expired. Prepare fresh dilutions for each experiment.
-
Possible Cause: Issues with the cellular degradation machinery.
-
Troubleshooting Step: As a positive control, co-treat cells with this compound and a proteasome inhibitor like MG132. This should block degradation and lead to the accumulation of the target protein, confirming that the upstream pathway is functional.[1]
Data Presentation
Table 1: Protein Recovery after this compound Washout
The following table summarizes the recovery of HDAC3 and HDAC8 protein levels in MDA-MB-231 cells following treatment with 16 nM this compound for 24 hours and subsequent washout.
| Target Protein | Protein Level (% of control) after 24h Washout |
| HDAC3 | ~72% |
| HDAC8 | ~84% |
| Data sourced from a study on this compound-mediated degradation.[1] |
Experimental Protocols
Protocol 1: Washout Experiment for Reversibility Assessment
This protocol details the steps to assess the recovery of target protein levels after the removal of this compound.
-
Cell Plating: Seed cells (e.g., MDA-MB-231) in appropriate culture plates and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 16 nM) or DMSO as a vehicle control. Incubate for the desired duration (e.g., 24 hours).
-
Drug Washout:
-
Recovery Incubation: Place the cells back in the incubator and culture them for various time points (e.g., 0, 4, 8, 12, 24 hours) to allow for protein recovery.
-
Cell Lysis: At each time point, harvest the cells by lysing them with an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Analysis: Analyze the protein levels of HDAC3, HDAC8, and a loading control (e.g., Tubulin or GAPDH) by Western Blotting.
Protocol 2: Western Blotting for Protein Level Quantification
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HDAC3, HDAC8, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control for comparison across different samples.
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Experimental workflow for a washout assay.
Caption: Logical flow of protein degradation and recovery.
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
YX968: A Potent and Selective HDAC3/8 Degrader Outperforming Traditional Inhibitors
In the landscape of epigenetic modulators, the emergence of targeted protein degraders marks a significant advancement over classical enzymatic inhibition. YX968, a novel PROTAC (Proteolysis Targeting Chimera), exemplifies this progress by selectively and potently inducing the degradation of histone deacetylase 3 (HDAC3) and HDAC8, offering a distinct mechanism of action compared to traditional HDAC inhibitors. This guide provides a comprehensive comparison of this compound's potency with other established HDAC inhibitors, supported by experimental data and detailed methodologies.
Potency Comparison: this compound vs. Other HDAC Inhibitors
This compound's efficacy is primarily measured by its half-maximal degradation concentration (DC50), which represents the concentration required to degrade 50% of the target protein. This contrasts with the half-maximal inhibitory concentration (IC50) used for traditional inhibitors. As a dual degrader, this compound demonstrates impressive potency against HDAC3 and HDAC8.[1][2][3][4] While it also exhibits some inhibitory activity, its primary strength lies in its ability to eliminate the target proteins entirely.[2][4]
The following table summarizes the potency of this compound and other well-characterized HDAC inhibitors against various HDAC isoforms.
| Compound | Type | Target(s) | Potency (DC50/IC50) |
| This compound | PROTAC Degrader | HDAC3 / HDAC8 | DC50: 1.7 nM (HDAC3), 6.1 nM (HDAC8) [1][2][3] |
| This compound | Inhibitor | HDAC1 / HDAC3 | IC50: 591 nM (HDAC1), 284 nM (HDAC3)[2][4] |
| Mocetinostat (MGCD0103) | Inhibitor | HDAC1, HDAC2, HDAC3, HDAC11 | IC50: 150 nM (HDAC1) with 2- to 10-fold selectivity against HDAC2, 3, and 11 |
| RGFP966 | Inhibitor | HDAC3 | IC50: 80 nM |
| Belinostat | Inhibitor | Pan-HDAC | IC50: 27 nM |
| Citarinostat (ACY-241) | Inhibitor | HDAC6, HDAC3 | IC50: 2.6 nM (HDAC6), 46 nM (HDAC3) |
| Resminostat (RAS2410) | Inhibitor | HDAC1, HDAC3, HDAC6 | IC50: 42.5 nM (HDAC1), 50.1 nM (HDAC3), 71.8 nM (HDAC6) |
Mechanism of Action: Degradation vs. Inhibition
Traditional HDAC inhibitors function by binding to the active site of the enzyme, preventing it from deacetylating its substrate proteins. In contrast, this compound, as a PROTAC, utilizes the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. This fundamental difference in the mechanism of action is a key advantage, as it can overcome resistance mechanisms associated with inhibitor-based therapies and can also eliminate non-enzymatic functions of the target protein.
Signaling Pathways Affected by HDAC Modulation
Both traditional HDAC inhibitors and degraders like this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways. By preventing the deacetylation of histone and non-histone proteins, these compounds can lead to the expression of pro-apoptotic genes and the suppression of anti-apoptotic factors. The induction of apoptosis is a key therapeutic outcome for these agents in oncology.
Experimental Protocols
Determining IC50 Values for HDAC Inhibitors (MTT Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of HDAC inhibitors using a colorimetric MTT assay to measure cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
HDAC inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Determining DC50 Values for this compound (Western Blot)
This protocol describes how to determine the half-maximal degradation concentration (DC50) of a PROTAC like this compound by quantifying the target protein levels using Western blotting.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against HDAC3, HDAC8, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specific time (e.g., 8 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against HDAC3, HDAC8, and the loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.
-
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
A Comparative Guide to YX968 and XZ9002 for Selective HDAC3 Degradation
For researchers in oncology and drug development, the targeted degradation of specific histone deacetylase (HDAC) isoforms presents a promising therapeutic strategy. This guide provides a detailed comparison of two prominent proteolysis-targeting chimeras (PROTACs), YX968 and XZ9002, which are designed to induce the degradation of HDAC3. While both molecules utilize the ubiquitin-proteasome system, they exhibit distinct selectivity profiles and degradation potencies.
Overview of this compound and XZ9002
XZ9002 is a pioneering, first-in-class PROTAC that demonstrates high selectivity for the degradation of HDAC3.[1] It was developed to overcome the challenge of achieving isozyme-specific inhibition of HDACs, whose catalytic domains are highly conserved.[1]
This compound represents a further optimization of the HDAC3-targeting PROTAC concept, developed from the foundation of XZ9002.[2] It functions as a potent dual degrader of both HDAC3 and HDAC8.[2] This dual activity provides a valuable tool for investigating the combined roles of these two class I HDACs.
Both this compound and XZ9002 are heterobifunctional molecules that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to their target HDACs, leading to polyubiquitination and subsequent degradation by the 26S proteasome.[1][2]
Performance Comparison: this compound vs. XZ9002
The following tables summarize the quantitative data on the degradation potency and selectivity of this compound and XZ9002 based on available experimental data.
Table 1: Degradation Potency (DC50)
| Compound | Target(s) | DC50 | Cell Line | Treatment Time |
| This compound | HDAC3 | 1.7 nM | MDA-MB-231 | 8 hours |
| HDAC8 | 6.1 nM | MDA-MB-231 | 8 hours | |
| XZ9002 | HDAC3 | 42 nM | MDA-MB-468 | 14 hours |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Isoform Selectivity
| Compound | Degrades | No Significant Degradation Observed |
| This compound | HDAC3, HDAC8 | HDAC1, HDAC2 |
| XZ9002 | HDAC3 | HDAC1, HDAC2, HDAC6 |
Mechanism of Action and Signaling Pathways
Both this compound and XZ9002 operate through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (HDAC3 or HDAC3/8), the PROTAC molecule, and an E3 ubiquitin ligase (VHL). This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
References
YX968: A Comprehensive Guide to its Selective Dual Degradation of HDAC3 and HDAC8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of YX968, a potent and selective dual degrader of Histone Deacetylase 3 (HDAC3) and Histone Deacetylase 8 (HDAC8), against other HDAC inhibitors. This compound operates through a Proteolysis Targeting Chimera (PROTAC) mechanism, offering a distinct advantage over traditional enzymatic inhibitors by inducing the degradation of its target proteins.[1][2] This guide presents supporting experimental data, detailed protocols, and visual diagrams to objectively evaluate the performance and selectivity of this compound.
Executive Summary
This compound is a novel PROTAC that selectively induces the degradation of HDAC3 and HDAC8, with minimal to no effect on other HDAC isoforms.[2][3] Unlike conventional HDAC inhibitors that only block the enzymatic activity, this compound eliminates the entire protein, thereby abrogating both enzymatic and non-enzymatic scaffolding functions of HDAC3 and HDAC8.[1] This dual degradation leads to potent anti-proliferative and pro-apoptotic effects in cancer cells.[4][5] This guide will delve into the specifics of its selectivity, mechanism of action, and the downstream consequences of HDAC3 and HDAC8 degradation.
Data Presentation: this compound's Selectivity and Potency
The selectivity of this compound is primarily defined by its ability to induce the degradation of specific HDAC isoforms. This is quantified by the DC50 value, the concentration at which 50% of the target protein is degraded. For comparison, the half-maximal inhibitory concentration (IC50) for its enzymatic activity is also presented.
Table 1: Degradation (DC50) and Enzymatic Inhibition (IC50) Profile of this compound
| Target | DC50 (nM) | IC50 (nM) | Notes |
| HDAC3 | 1.7 | 284 | Potent and selective degradation.[2][3] |
| HDAC8 | 6.1 | Not explicitly reported, but the warhead binds to HDAC8.[1] | Potent and selective degradation.[1] |
| HDAC1 | No degradation | 591 | Weak enzymatic inhibition, no degradation observed.[1][3] |
| HDAC2 | No degradation | Not explicitly reported | No degradation observed.[3] |
| HDAC4 | No degradation | Not explicitly reported | No degradation observed.[3] |
| HDAC6 | No degradation | Not explicitly reported | No degradation observed.[3] |
| HDAC7 | No degradation | Not explicitly reported | No degradation observed.[3] |
Note: A comprehensive enzymatic inhibition profile of this compound against all HDAC isoforms has not been fully reported in the available literature. The primary mechanism and focus of this compound's characterization is its selective degradation activity.
Table 2: Comparative Selectivity of this compound with Other HDAC Inhibitors
| Compound | Type | Primary Target(s) | Key Advantage of this compound |
| This compound | PROTAC Degrader | HDAC3 & HDAC8 (Degradation) | Eliminates both enzymatic and scaffolding functions; High selectivity for degradation.[1] |
| RGFP966 | Enzymatic Inhibitor | HDAC3 | This compound also targets HDAC8 and removes the entire protein. |
| PCI-34051 | Enzymatic Inhibitor | HDAC8 | This compound also targets HDAC3 and removes the entire protein. |
| SAHA (Vorinostat) | Pan-HDAC Inhibitor | Class I and IIb HDACs | This compound offers significantly higher isoform selectivity, avoiding pan-HDAC inhibitory effects.[1] |
Mechanism of Action: PROTAC-mediated Degradation
This compound is a heterobifunctional molecule. One end binds to the target proteins (HDAC3 or HDAC8), and the other end recruits an E3 ubiquitin ligase (specifically the von Hippel-Lindau, VHL, ligase).[1] This proximity induces the ubiquitination of HDAC3/8, marking them for degradation by the proteasome.
Caption: Mechanism of this compound-mediated degradation of HDAC3/8.
Signaling Pathways Affected by HDAC3/8 Degradation
The dual degradation of HDAC3 and HDAC8 by this compound impacts multiple downstream signaling pathways involved in cell cycle regulation, apoptosis, and inflammation.
HDAC3 is a key component of several corepressor complexes (e.g., NCoR/SMRT) and regulates the expression of genes involved in cell cycle progression and the DNA damage response.[6] Its degradation can lead to the activation of tumor suppressor pathways, such as the p53 pathway.[6]
HDAC8 has been implicated in various cellular processes, including cell proliferation and migration.[3] It deacetylates both histone and non-histone substrates, such as SMC3, which is involved in sister chromatid cohesion.[1] Degradation of HDAC8 can disrupt these processes and promote apoptosis.
Caption: Key signaling pathways affected by this compound-induced HDAC3/8 degradation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the selectivity and potency of this compound.
Determination of DC50 Values by Western Blot
This protocol is used to quantify the degradation of target proteins in response to this compound treatment.
Caption: Experimental workflow for determining DC50 values.
Methodology:
-
Cell Culture: MDA-MB-231 cells are cultured to an appropriate confluency.[7]
-
Compound Treatment: Cells are treated with a serial dilution of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 8 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for HDAC3, HDAC8, and a loading control (e.g., tubulin). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified using densitometry software, and the levels of HDAC3 and HDAC8 are normalized to the loading control.
-
DC50 Calculation: The normalized protein levels are plotted against the log of the this compound concentration, and the DC50 value is calculated using a non-linear regression model.
Proteomic Analysis for Selectivity Profiling
This method is employed to assess the proteome-wide selectivity of this compound.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., MDA-MB-231) are treated with this compound or DMSO for a short duration (e.g., 2 hours) to minimize secondary effects on the proteome.[1]
-
Sample Preparation: Cells are lysed, and proteins are extracted, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups are labeled with isobaric TMT reagents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of proteins across the different treatment groups is quantified. Proteins that are significantly downregulated in the this compound-treated samples compared to the control are identified. The high selectivity of this compound is confirmed if only HDAC3 and HDAC8 are significantly and substantially downregulated across the proteome.[1]
Conclusion
This compound represents a significant advancement in the field of HDAC-targeted therapies. Its unique mechanism of action as a selective dual degrader of HDAC3 and HDAC8 offers a distinct advantage over traditional enzymatic inhibitors by eliminating the entire target protein and its associated scaffolding functions. The high potency and selectivity of this compound, as demonstrated by the presented data, make it a valuable tool for researchers studying the specific roles of HDAC3 and HDAC8 in health and disease. Furthermore, its potent anti-cancer properties highlight its potential as a promising therapeutic candidate for further development. This guide provides a comprehensive overview to aid researchers in their evaluation and potential application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 4. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
A Comparative Guide to YX862 and YX968: Selective HDAC8 Degradation vs. Dual HDAC3/8 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent proteolysis-targeting chimeras (PROTACs), YX862 and YX968, which target histone deacetylase (HDAC) enzymes. YX862 is a highly potent and selective degrader of HDAC8, while this compound functions as a potent dual degrader of both HDAC3 and HDAC8. This document outlines their respective performance based on experimental data, details the methodologies for key experiments, and visualizes the relevant biological pathways and mechanisms.
Executive Summary
YX862 and this compound are both potent HDAC degraders, but their key distinction lies in their selectivity. YX862 was rationally designed to selectively degrade HDAC8 while sparing HDAC3, making it a valuable tool for studying the specific functions of HDAC8.[1][2] In contrast, this compound efficiently degrades both HDAC3 and HDAC8, offering a different therapeutic approach by targeting two HDAC isoforms simultaneously.[3] The choice between these two molecules depends on the specific research question or therapeutic strategy, whether it requires the precise targeting of HDAC8 or the broader activity against both HDAC3 and HDAC8.
Data Presentation
The following tables summarize the quantitative data for YX862 and this compound, focusing on their degradation potency, selectivity, and antiproliferative activity.
Table 1: HDAC Degradation Potency (DC50)
| Compound | Target(s) | DC50 (MDA-MB-231 cells) | DC50 (MCF-7 cells) |
| YX862 | HDAC8 | 2.6 nM | 1.8 nM |
| This compound | HDAC3 | 1.7 nM | Not Reported |
| HDAC8 | 6.1 nM | Not Reported |
DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Table 2: HDAC Selectivity Profile
| Compound | Degraded HDACs | Non-Degraded HDACs (in tested panels) | Inhibitory Activity (IC50) |
| YX862 | HDAC8 | HDAC1, HDAC2, HDAC3 | Not Reported |
| This compound | HDAC3, HDAC8 | HDAC1, HDAC2, HDAC4, HDAC6, HDAC7 | HDAC1: 591 nM, HDAC3: 284 nM |
IC50 is the concentration of the compound that results in 50% inhibition of the enzyme's activity.
Table 3: Antiproliferative Activity
| Compound | Cell Line | IC50 | Notes |
| YX862 | SU-DHL-2 | 0.72 µM | Higher potency than the HDAC8 selective inhibitor PCI-34051 (> 5.0 µM).[4] |
| This compound | MCF-7, T47D, BT549, MDA-MB-468, HCC1806 | Not Reported | Effectively suppresses growth at 125 nM. Direct IC50 values for comparison are not readily available in the reviewed literature. |
Mechanism of Action: PROTAC-Mediated Degradation
Both YX862 and this compound are PROTACs that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate their target proteins. They are heterobifunctional molecules containing a ligand that binds to the target HDAC and another ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL). This brings the E3 ligase in close proximity to the HDAC, leading to its polyubiquitination and subsequent degradation by the proteasome.
HDAC8 Signaling Pathway
HDAC8 is a class I HDAC that deacetylates both histone and non-histone proteins, thereby regulating various cellular processes. Its substrates include proteins involved in gene transcription, cell cycle control, and apoptosis. The degradation of HDAC8 by YX862 leads to the hyperacetylation of its substrates, which can trigger downstream cellular effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for HDAC Degradation
This protocol is used to determine the extent of HDAC protein degradation following treatment with YX862 or this compound.
1. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., MDA-MB-231, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of YX862, this compound, or vehicle control (DMSO) for a specified duration (e.g., 8, 16, or 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target HDAC (HDAC8 or HDAC3) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the HDAC band intensity to the loading control to determine the relative protein levels. The percentage of degradation is calculated relative to the vehicle-treated control.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the effect of YX862 and this compound on cell proliferation and viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of YX862, this compound, or vehicle control (DMSO) for a predetermined period (e.g., 72 hours).
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Conclusion
YX862 and this compound represent two distinct and valuable tools for the study and potential treatment of diseases involving HDAC dysregulation. YX862's high selectivity for HDAC8 makes it an ideal probe to dissect the specific biological roles of this isoform. In contrast, this compound's dual degradation of HDAC3 and HDAC8 may offer a synergistic therapeutic benefit in certain cancer contexts. The choice between these two degraders should be guided by the specific research aims and the desired biological outcome. The experimental protocols provided herein offer a foundation for the in-vitro characterization of these and similar compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
YX968: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PROTAC dual HDAC3 and HDAC8 degrader, YX968, against other histone deacetylase (HDAC) inhibitors. The following sections detail its performance with supporting experimental data, protocols, and pathway visualizations.
This compound is a novel proteolysis-targeting chimera (PROTAC) that has demonstrated high potency and selectivity in degrading histone deacetylase 3 (HDAC3) and HDAC8.[1][2] Unlike traditional HDAC inhibitors that only block the enzymatic activity, this compound eliminates the entire protein, thereby abrogating both enzymatic and non-enzymatic scaffolding functions of HDAC3 and HDAC8.[2][3] This dual-action mechanism offers a promising therapeutic strategy for various cancers where these HDACs are overexpressed.[4][5]
In Vitro Efficacy: Potent and Selective Degradation
In vitro studies have established this compound as a highly effective and selective degrader of HDAC3 and HDAC8. It rapidly induces the degradation of these proteins through the ubiquitin-proteasome system (UPS).[1] Unbiased quantitative proteomic experiments have confirmed its high selectivity, with minimal impact on other HDAC isoforms.[1][2]
Key In Vitro Findings:
-
Potent Degradation: this compound induces the degradation of HDAC3 and HDAC8 with DC50 values in the low nanomolar range (1.7 nM for HDAC3 and 6.1-6.8 nM for HDAC8 in MDA-MB-231 cells after 8 hours).[6][7]
-
Anti-Cancer Activity: this compound effectively suppresses the growth of various cancer cell lines, including breast and lung cancer, by inducing apoptosis and causing cell cycle arrest at the G1 phase.[1][6]
-
Apoptosis Induction: Treatment with this compound leads to a dose-dependent increase in the activation of caspase-3, a key effector in the apoptotic pathway.[1]
-
Selective Action: this compound's degradation activity is significantly more potent than its enzymatic inhibition of other HDACs, suggesting a wide therapeutic window to study the effects of HDAC3/8 depletion without confounding pan-HDAC inhibition.[1]
In Vivo Efficacy: Challenges and Innovations
The translation of this compound's potent in vitro activity to in vivo models has been challenging due to adverse physicochemical and pharmacokinetic properties that hinder its antitumor function.[8] To overcome these limitations, a novel microfluidic droplet-based electroporation (µDES) system for loading this compound into extracellular vesicles (EVs) has been developed. This delivery system has been shown to significantly enhance the in vivo therapeutic function of this compound in a triple-negative breast cancer (TNBC) mouse model.[8]
While specific in vivo efficacy data for this compound remains limited in publicly available literature, the development of this advanced delivery system suggests a pathway to harness its therapeutic potential in living organisms.
Comparative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other HDAC inhibitors.
Table 1: In Vitro Efficacy Comparison
| Compound | Target(s) | Mechanism of Action | Cell Line | Potency (DC50/IC50) | Key Effects |
| This compound | HDAC3, HDAC8 | PROTAC Degrader | MDA-MB-231 | DC50: 1.7 nM (HDAC3), 6.1 nM (HDAC8) | Induces apoptosis, G1 cell cycle arrest[1][6] |
| Vorinostat | Pan-HDAC | Inhibitor | MES-SA | IC50: 10 nM (HDAC1), 20 nM (HDAC3) | Induces apoptosis, increases p21WAF1 expression[4] |
| Panobinostat | Pan-HDAC | Inhibitor | Various | IC50: <13.2 nM for most Class I, II, IV HDACs[9] | Induces apoptosis, cell cycle arrest[9] |
| PCI-34051 | HDAC8 | Inhibitor | T-cell lymphoma lines | Ki: 10 nM[1] | Induces caspase-dependent apoptosis[3] |
Table 2: In Vivo Efficacy Comparison
| Compound | Cancer Model | Dosing Regimen | Key Outcomes |
| This compound (EV-delivered) | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | Not specified | Enhanced therapeutic function compared to free this compound[8] |
| Vorinostat | Uterine Sarcoma (MES-SA xenograft) | 50 mg/kg/day, i.p. | >50% tumor growth reduction[4] |
| Belinostat (Pan-HDACi) | Thyroid Cancer Xenograft | Not specified | Effective in preventing tumor growth[10] |
| PCI-34051 | Neuroblastoma Xenograft | Not specified | Significantly delayed tumor growth[11] |
| PCI-34051 | Glioma Mouse Model | 40 mg/kg, daily i.p. | Reduced tumor volume[12] |
Experimental Protocols
In Vitro Clonogenic Growth Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of cell viability and proliferation after treatment.[13][14]
-
Cell Seeding: Plate a single-cell suspension of the desired cancer cell line (e.g., MDA-MB-231) in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound, a comparator drug (e.g., PCI-34051), or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO2, allowing colonies to form.
-
Fixation and Staining: Gently wash the colonies with PBS, fix them with a solution of 6% glutaraldehyde, and then stain with 0.5% crystal violet.[14]
-
Colony Counting: After washing and drying, count the number of colonies (typically defined as containing >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control and plot the dose-response curves.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.[15]
-
Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231) from culture and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-5 million cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., encapsulated in EVs), a comparator drug, or a vehicle control to the mice according to the specified dosing regimen (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight of the mice at regular intervals (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the control group.
Visualizing the Mechanism of Action
To better understand the biological processes involved, the following diagrams illustrate the mechanism of action of this compound and the general consequences of HDAC inhibition.
Caption: Mechanism of this compound-mediated degradation of HDAC3/8.
Caption: Consequences of HDAC inhibition on gene expression.
Caption: Workflow for in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer. [escholarship.org]
- 11. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of clonogenic growth in vitro | Springer Nature Experiments [experiments.springernature.com]
- 14. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 15. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
YX968: A Targeted Approach to HDAC3/8 Degradation Without Inducing Histone Hyperacetylation
Executive Summary
YX968 is a potent and selective dual degrader of Histone Deacetylase 3 (HDAC3) and Histone Deacetylase 8 (HDAC8).[1][2] Unlike conventional HDAC inhibitors (HDACis) that block the enzymatic activity of a broad range of HDACs, this compound utilizes the Proteolysis Targeting Chimera (PROTAC) technology to specifically earmark HDAC3 and HDAC8 for destruction via the cell's own ubiquitin-proteasome system.[1] A key finding is that the targeted degradation of HDAC3 and HDAC8 by this compound does not lead to global histone hyperacetylation, a common effect of pan-HDAC inhibitors.[1][3][4] This suggests that HDAC1 and HDAC2 are the primary regulators of global histone acetylation, and that the biological consequences of this compound treatment are distinct from those of pan-HDAC inhibition.[1]
Mechanism of Action: this compound PROTAC Technology
This compound is a heterobifunctional molecule. One end binds to HDAC3 or HDAC8, while the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of HDAC3/8, marking them for degradation by the proteasome. This targeted degradation effectively removes both the enzymatic and non-enzymatic scaffolding functions of these proteins.[1][4]
Caption: Mechanism of this compound-mediated HDAC3/8 degradation.
Comparative Analysis: this compound vs. Alternative HDAC Inhibitors
The primary distinction of this compound lies in its mode of action and resulting downstream effects on histone acetylation when compared to traditional small molecule inhibitors.
| Compound | Target(s) | Mechanism | Effect on Histone Hyperacetylation |
| This compound | HDAC3 & HDAC8 | PROTAC-mediated degradation | Does not induce global histone hyperacetylation [1][3][4] |
| SAHA (Vorinostat) | Pan-HDAC (Class I, II, IV) | Enzymatic Inhibition | Induces global hyperacetylation of histones (H3, H4)[5][6][7][8] |
| RGFP-966 | HDAC3 | Enzymatic Inhibition | Can increase acetylation at specific histone sites (e.g., H3K9/K14, H3K27, H4K5)[9] |
| PCI-34051 | HDAC8 | Enzymatic Inhibition | Primarily affects non-histone substrates; minimal effect on global histone acetylation[10] |
Quantitative Data Summary
The potency of this compound is best described by its half-maximal degradation concentration (DC50), while inhibitors are measured by their half-maximal inhibitory concentration (IC50). The large window between this compound's DC50 and its IC50 for enzymatic inhibition underscores that its primary cellular effect at low nanomolar concentrations is protein degradation, not enzymatic inhibition.[1]
| Compound | Parameter | Value | Target(s) |
| This compound | DC50 | 1.7 nM | HDAC3 Degradation [1] |
| DC50 | 6.1 nM | HDAC8 Degradation [1] | |
| IC50 | 284 nM | HDAC3 Inhibition | |
| IC50 | 591 nM | HDAC1 Inhibition | |
| SAHA (Vorinostat) | IC50 | ~31-86 nM | HDAC1, HDAC2, HDAC3[11] |
| RGFP-966 | IC50 | 80 nM | HDAC3[1][2][12] |
| PCI-34051 | IC50 | 10 nM | HDAC8[3][4][13][14] |
Experimental Data and Protocols
Studies consistently show that while pan-HDAC inhibitors like SAHA lead to a significant increase in the acetylation of histone proteins, this compound does not produce this effect at concentrations that effectively degrade HDAC3 and HDAC8.[1] This has been demonstrated through Western blot analysis of key histone acetylation marks.
Experimental Protocol: Western Blot for Histone Acetylation
This protocol provides a general workflow for assessing changes in histone acetylation levels in cultured cells following treatment with this compound or other HDAC inhibitors.
Caption: Standard workflow for Western blot analysis of histone acetylation.
Methodology Details:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere. Treat with various concentrations of this compound, a positive control (e.g., SAHA), and a vehicle control (e.g., DMSO) for a specified time (e.g., 8-24 hours).[1]
-
Histone Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells and perform an acid extraction to isolate histone proteins from the nuclear pellet. This typically involves resuspending the nuclear pellet in 0.2 N HCl and incubating overnight at 4°C.[5]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the BCA assay to ensure equal loading in the subsequent steps.[15]
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a 15% SDS-polyacrylamide gel. The low molecular weight of histones requires a higher percentage gel for optimal resolution.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane (0.2 µm pore size is recommended for small proteins like histones).[5]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include those against specific acetylation marks (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).[5][7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply a chemiluminescent substrate (ECL) and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the signal from the acetylated histone antibody to the total histone antibody to correct for any loading differences.[15]
Conclusion
This compound represents a significant advancement in the targeted modulation of the epigenome. By selectively degrading HDAC3 and HDAC8 without inducing the global histone hyperacetylation seen with pan-HDAC inhibitors, it offers a more precise tool for dissecting the specific functions of these two deacetylases. This unique mechanism of action, which separates the degradation of HDAC3/8 from broad enzymatic inhibition, makes this compound a valuable chemical probe for research and a potential foundation for developing novel therapeutics with a more targeted and potentially safer profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PCI 34051 | Class I HDACs | Tocris Bioscience [tocris.com]
- 5. SAHA modification of chromatin architecture affects DNA break formation and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitor SAHA Improves High Salinity Tolerance Associated with Hyperacetylation-Enhancing Expression of Ion Homeostasis-Related Genes in Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. Publications — Xiao Lab @ Stanford [xiaolab.space]
- 12. RGFP966 | HDAC | TargetMol [targetmol.com]
- 13. PCI 34051 | HDAC8 inhibitor | Hello Bio [hellobio.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Dichotomy: A Comparative Analysis of YX968 and Conventional HDAC Inhibitors
A new frontier in epigenetic modulation is emerging with the advent of targeted protein degraders. This guide provides a comprehensive comparison of YX968, a novel HDAC3/8 dual degrader, and conventional histone deacetylase inhibitors (HDACi) on the transcriptome, offering valuable insights for researchers and drug development professionals.
This analysis delves into the distinct mechanisms of action of these two classes of molecules and their profoundly different impacts on the cellular gene expression landscape. While both this compound and conventional HDACi demonstrate potent anti-cancer properties, their effects at the transcriptomic level are strikingly divergent.
At a Glance: this compound vs. Conventional HDACi
The fundamental difference lies in their mode of action. Conventional HDAC inhibitors function by blocking the enzymatic activity of histone deacetylases, leading to a global increase in histone acetylation and widespread changes in gene expression. In contrast, this compound is a proteolysis-targeting chimera (PROTAC) that selectively flags HDAC3 and HDAC8 for degradation by the cell's own ubiquitin-proteasome system.[1][2][3] This targeted degradation approach results in a remarkably subtle impact on the overall transcriptome.
| Feature | This compound | Conventional HDACi |
| Primary Mechanism | Targeted degradation of HDAC3 and HDAC8 proteins via the ubiquitin-proteasome system.[1][4] | Enzymatic inhibition of a broad range of HDAC isoforms.[5][6] |
| Effect on Histone Acetylation | Does not induce widespread histone hyperacetylation.[1][2] | Causes global histone hyperacetylation.[5][7] |
| Transcriptomic Impact | Minimal and targeted changes in gene expression.[1][4] | Broad and significant alterations in the expression of 2-10% of genes.[8][9] |
| Mode of Action on Cancer Cells | Induces apoptosis and suppresses cancer cell growth, likely through non-transcriptional effects of HDAC3/8 degradation.[1][2] | Induces cell cycle arrest, apoptosis, and differentiation through widespread gene expression changes.[7][10] |
| Selectivity | Highly selective for the degradation of HDAC3 and HDAC8.[1][4] | Varies from pan-HDAC inhibitors to more selective inhibitors, but generally broader than this compound.[11][12] |
Visualizing the Mechanisms of Action
To better understand the distinct pathways, the following diagrams illustrate the operational principles of this compound and conventional HDAC inhibitors.
Deep Dive into Transcriptomic Experimental Data
The most compelling evidence for the differing impacts of this compound and conventional HDACi comes from transcriptomic analyses. Studies utilizing RNA sequencing (RNA-seq) for this compound and both RNA-seq and microarrays for various conventional HDACi have generated a wealth of comparative data.
A key study on this compound involved treating MDA-MB-231 breast cancer cells with the degrader and performing RNA-seq analysis.[13] The results indicated that this compound does not cause broad transcriptomic perturbation, a stark contrast to the effects of conventional HDACi.[1][2] For instance, treatment of various cancer cell lines with conventional HDACi like Vorinostat and LBH589 resulted in significant alterations in the expression of numerous genes.[8][14] Similarly, other conventional HDACi such as MS-275 and SAHA have been shown to induce significant changes in the transcriptome of treated cells.[12]
Experimental Protocols: A Guide to Transcriptomic Analysis
For researchers looking to replicate or build upon these findings, the following are generalized protocols for transcriptomic analysis of cells treated with this compound or conventional HDACi.
RNA Sequencing (RNA-seq) Protocol
This protocol is applicable for analyzing the transcriptomic effects of both this compound and conventional HDACi.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with the desired concentrations of this compound, a conventional HDACi, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 14 hours).[13]
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Library Preparation: Prepare RNA-seq libraries from the isolated total RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[13]
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the treated and control groups to identify genes with significantly altered expression.
-
Microarray Protocol
This protocol is primarily used for analyzing the transcriptomic effects of conventional HDACi.
-
Cell Culture and Treatment: Similar to the RNA-seq protocol, culture and treat cells with the conventional HDACi or a vehicle control.
-
RNA Isolation and Labeling: Isolate total RNA and then synthesize and label cDNA or cRNA with fluorescent dyes.
-
Hybridization: Hybridize the labeled nucleic acids to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Acquisition: Scan the microarray chip to detect the fluorescent signals, which correspond to the expression levels of the genes.
-
Data Analysis:
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for a comparative transcriptomic study.
Conclusion: A Paradigm Shift in Targeting HDACs
The comparative analysis of this compound and conventional HDAC inhibitors on the transcriptome reveals a significant paradigm shift in how we can therapeutically target histone deacetylases. This compound's ability to induce potent anti-cancer effects without causing widespread transcriptomic upheaval highlights the potential of targeted protein degradation as a more precise and potentially less toxic therapeutic strategy.[1][2] This approach, which decouples the potent biological effects of HDAC removal from the broad consequences of enzymatic inhibition, opens up new avenues for research and the development of next-generation epigenetic drugs. Further investigation into the non-transcriptional roles of HDAC3 and HDAC8, now made possible with tools like this compound, will be crucial in fully understanding their function in health and disease.
References
- 1. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA microarray profiling of genes differentially regulated by the histone deacetylase inhibitors vorinostat and LBH589 in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GEO Accession viewer [ncbi.nlm.nih.gov]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
- 15. Microarray profiling of the effects of histone deacetylase inhibitors on gene expression in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-Proliferative Potency of YX968: A Comparative Analysis with Other PROTACs
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) YX968 has emerged as a potent dual degrader of Histone Deacetylase 3 (HDAC3) and HDAC8. This guide provides a comprehensive evaluation of the anti-proliferative activity of this compound in comparison to other notable PROTACs, offering researchers, scientists, and drug development professionals a data-driven resource for assessing its therapeutic potential.
Executive Summary
This compound demonstrates significant anti-proliferative effects across a range of cancer cell lines. This guide presents a comparative analysis of this compound against two other well-characterized PROTACs: ARV-110, an Androgen Receptor (AR) degrader, and dBET1, a Bromodomain and Extra-Terminal (BET) protein degrader. While direct comparisons are limited by the use of different cell lines in published studies, this guide synthesizes available data to provide a clear overview of their relative potencies. Furthermore, a qualitative comparison with the HDAC8-targeting PROTAC, CT-4, is included to provide context within the same target class. Detailed experimental protocols for key assays and visual diagrams of the underlying biological processes are also provided to support further research and development.
Data Presentation: Quantitative Analysis of Anti-Proliferative Activity
The following table summarizes the anti-proliferative and degradation potency of this compound, ARV-110, and dBET1 in various cancer cell lines. It is important to note that the data is compiled from different studies, and direct cross-comparison should be made with caution due to variations in experimental conditions and cell line sensitivities.
| PROTAC | Target(s) | Cell Line | Assay Type | IC50 / DC50 | Reference |
| This compound | HDAC3/HDAC8 | MDA-MB-231 (Triple-Negative Breast Cancer) | Colony Formation | Suppressed at sub-μM | [1](--INVALID-LINK--) |
| MCF7 (ER+ Breast Cancer) | Colony Formation | Effective at 125 nM | [2] | ||
| T47D (ER+ Breast Cancer) | Colony Formation | Effective at 125 nM | [2] | ||
| BT549 (Triple-Negative Breast Cancer) | Colony Formation | Effective at 125 nM | [2] | ||
| MDA-MB-468 (Triple-Negative Breast Cancer) | Colony Formation | Effective at 125 nM | [2] | ||
| HCC1806 (Triple-Negative Breast Cancer) | Colony Formation | Effective at 125 nM | [2] | ||
| A549 (Non-Small Cell Lung Cancer) | Colony Formation | Similar to MDA-MB-231 | [1](--INVALID-LINK--) | ||
| MDA-MB-231 | Degradation (DC50) | HDAC3: 1.7 nM, HDAC8: 6.1 nM | [1](--INVALID-LINK--) | ||
| ARV-110 | Androgen Receptor (AR) | VCaP (Prostate Cancer) | Cell Proliferation | IC50: 20 nM | N/A |
| dBET1 | BET Proteins (BRD2, BRD3, BRD4) | Kasumi-1 (Acute Myeloid Leukemia) | CCK-8 | IC50: 0.1483 μM | N/A |
| MV4-11 (Acute Myeloid Leukemia) | CCK-8 | IC50: 0.2748 μM | N/A | ||
| NB4 (Acute Promyelocytic Leukemia) | CCK-8 | IC50: 0.3357 μM | N/A | ||
| THP-1 (Acute Monocytic Leukemia) | CCK-8 | IC50: 0.3551 μM | N/A | ||
| CT-4 | HDAC8 | MDA-MB-231 (Triple-Negative Breast Cancer) | Anti-proliferative | Limited activity | [3](--INVALID-LINK--) |
| Jurkat (T-cell Leukemia) | Apoptosis Induction | Effective | [3](--INVALID-LINK--) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PROTAC of interest (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the PROTAC in complete medium.
-
Remove the medium from the wells and add 100 µL of the PROTAC dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sustained proliferation and form colonies, providing a measure of long-term cell survival.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PROTAC of interest (e.g., this compound)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates with complete medium.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of the PROTAC. Include a vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the PROTAC every 3-4 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General mechanism of action of a PROTAC.
Caption: Experimental workflow for evaluating anti-proliferative activity.
Caption: Logical comparison of this compound with other PROTACs.
References
Safety Operating Guide
Navigating the Safe Disposal of YX968: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of potent, biologically active compounds like YX968 are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, the precautionary principle dictates treating it as a hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, drawing upon established best practices for handling potent research compounds.
Core Principles of this compound Disposal
This compound is a potent and selective HDAC3/8 PROTAC dual degrader that induces apoptosis in cancer cell lines.[1][2][3][4] Due to its biological activity, all waste containing this compound, whether in solid form or in solution, must be managed to prevent unintended environmental release or personnel exposure. The fundamental approach involves meticulous waste segregation, secure containment, and disposal through a licensed hazardous waste contractor.
Summary of Key Compound Information
For quick reference, the following table summarizes the essential physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C45H66N8O5S | [1] |
| Molecular Weight | 831.13 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Biological Activity | Potent, selective HDAC3/8 dual PROTAC degrader; induces apoptosis. | [1][2][4] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [1][3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste streams.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to minimize the risk of exposure. This includes:
-
A lab coat or gown
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
Waste Segregation and Collection
Proper segregation at the point of generation is critical for safe and compliant disposal. Never mix this compound waste with general laboratory trash.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weigh boats, spatulas, and grossly contaminated gloves or bench paper in a designated, leak-proof hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste" and should specify "Potent Compound: this compound".
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., DMSO stock solutions, cell culture media) must be collected in a separate, compatible, and shatter-proof hazardous waste container.
-
Do not pour this compound solutions down the sanitary sewer.
-
The container should be labeled "Hazardous Waste" with the full chemical name "this compound" and the solvent used (e.g., "this compound in DMSO").
-
-
Sharps Waste:
-
Needles, syringes, or pipette tips used to handle this compound solutions should be disposed of in a designated sharps container that is also treated as hazardous waste.
-
Labeling and Storage of Waste
Accurate labeling and proper storage of hazardous waste are regulatory requirements.
-
Labeling: All hazardous waste containers must be clearly labeled with their contents. Include the chemical name (avoiding abbreviations), concentration, and any other components of the mixture.
-
Storage: Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and have secondary containment to mitigate spills.
Arranging for Disposal
The final step is the removal and disposal of the hazardous waste by a certified professional service.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) office.
-
Documentation: Ensure all required paperwork is completed accurately to accompany the waste shipment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste.
Caption: Procedural workflow for the safe segregation and disposal of this compound waste.
References
Navigating the Safe Handling of YX968: A Guide to Personal Protective Equipment and Disposal
Essential Safety and Logistical Information for Researchers
When working with potent, novel compounds such as YX968, a selective HDAC3/8 PROTAC dual degrader, ensuring the safety of laboratory personnel is paramount.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available in the provided search results, this guide offers a framework for best practices in handling and disposal, based on general principles for potent research chemicals. All researchers must consult the compound-specific SDS, once obtained from the supplier, for definitive procedures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against exposure. For a powdered substance of unknown toxicity like this compound, a comprehensive approach is necessary.
Recommended PPE for Handling this compound Powder:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles. | Protects eyes from airborne powder and potential splashes of solutions containing this compound. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. For higher-risk procedures (e.g., weighing large quantities), a powered air-purifying respirator (PAPR) may be warranted. | Prevents inhalation of fine powder particles, which can be a primary route of exposure for potent compounds. |
| Body Protection | A disposable lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. Cuffed sleeves minimize the risk of powder entering gloves. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan minimizes the risk of accidental exposure and ensures the integrity of the experiment.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of powdered this compound should occur in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the spread of airborne particles.
-
Decontamination: Before starting work, ensure all surfaces in the designated area are clean and free of contaminants. Prepare a fresh solution of an appropriate deactivating agent (if known) or a general laboratory disinfectant.
Step-2: Weighing and Solution Preparation
-
Tare Weighing: Use a tared weigh boat or paper to avoid contamination of the balance.
-
Careful Transfer: Transfer the required amount of this compound powder carefully to a pre-labeled container for dissolution.
-
Solvent Addition: Add the solvent slowly and carefully to the powder to avoid splashing. The provided information indicates that this compound can be dissolved in DMSO to create a stock solution.[1]
Step 3: Experimental Use
-
Clear Labeling: All tubes and containers with this compound solutions must be clearly labeled with the compound name, concentration, and date.
-
Avoid Aerosols: When pipetting or transferring solutions, do so carefully to avoid the generation of aerosols.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound powder or solutions (e.g., gloves, weigh boats, pipette tips, lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department, following all local, state, and federal regulations.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
